4-Amino-2-mercaptopyrimidine-5-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-amino-2-sulfanylidene-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4S/c6-1-3-2-8-5(10)9-4(3)7/h2H,(H3,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGUHTXQXJRNRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=S)NC(=C1C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384912 | |
| Record name | 4-Amino-2-mercaptopyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16462-26-3 | |
| Record name | 4-Amino-2-mercaptopyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINO-2-MERCAPTO-5-PYRIMIDINECARBONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Amino-2-mercaptopyrimidine-5-carbonitrile CAS number
An In-depth Technical Guide to 4-Amino-2-mercaptopyrimidine-5-carbonitrile
CAS Number: 16462-26-3
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound with significant potential in medicinal chemistry, particularly in the development of anticancer agents. This document is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 16462-26-3 | [1] |
| Molecular Formula | C₅H₄N₄S | [1] |
| Molecular Weight | 152.18 g/mol | [2] |
| IUPAC Name | 6-amino-2-sulfanylidene-1H-pyrimidine-5-carbonitrile | [2] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Biological Activity and Mechanism of Action
This compound and its derivatives have demonstrated significant potential as anticancer agents, primarily by targeting the Epidermal Growth Factor Receptor (EGFR).[3] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling pathways crucial for cell growth, proliferation, and survival.
The primary mechanism of action for these compounds is the inhibition of EGFR's tyrosine kinase activity. By binding to the ATP-binding site of the receptor, they prevent the autophosphorylation and activation of EGFR, thereby blocking the downstream signaling cascades.[3] One of the key pathways affected is the RAS/RAF/MEK/ERK pathway, which is a central regulator of cell proliferation.[3] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[3]
Derivatives of this compound have shown potent inhibitory activity against both wild-type and mutant forms of EGFR, making them promising candidates for overcoming drug resistance in cancer therapy.[4]
Quantitative Biological Data
The following tables summarize the reported biological activity of various derivatives of this compound. It is important to note that these are derivatives and not the parent compound itself.
Table 1: IC₅₀ Values of Pyrimidine-5-carbonitrile Derivatives against Cancer Cell Lines
| Compound | Cancer Type/Cell Line | IC₅₀ (µM) | Target |
| Derivative XIV | HCT-116, HepG-2, MCF-7, A549 | Not specified, but 4.5- to 8.4-fold more active than erlotinib | EGFR |
| Derivative XIV | EGFRWT | 0.09 | EGFR |
| Derivative XIV | mutant EGFRT790M | 4.03 | EGFR |
| Derivative XIII | Melanoma | 3.37 | Not specified |
| Derivative XIII | Leukaemia | 3.04 | Not specified |
| Derivative XIII | Non-small cell lung cancer | 4.14 | Not specified |
| Derivative XIII | Renal cancer | 2.4 | Not specified |
Source:[4]
Table 2: Growth Inhibition (GI₅₀) and Selectivity of Compound 1c
| Cancer Subpanel | Selectivity Ratio |
| Leukaemia | 39 |
| Non-Small Cell Lung Cancer | 0.70 |
| Colon Cancer | 1.2 |
| CNS Cancer | 1.04 |
| Melanoma | 1.2 |
| Ovarian Cancer | 0.7 |
| Renal Cancer | 0.9 |
| Prostate Cancer | 0.99 |
| Breast Cancer | 1.13 |
A higher selectivity ratio indicates greater potency against that specific cancer cell line panel. Source:[4]
Experimental Protocols
General Synthesis of 4-Amino-6-aryl-2-mercaptopyrimidine-5-carbonitrile Derivatives (1a-c)
This protocol describes a one-pot, three-component reaction.
Materials:
-
Appropriate aromatic aldehyde (0.01 mol)
-
Malononitrile (0.01 mol)
-
Thiourea (0.02 mol)
-
Phosphorus pentoxide (0.0035 mol)
-
Absolute ethanol (25 ml)
-
Petroleum ether
Procedure:
-
A mixture of the aromatic aldehyde, malononitrile, and phosphorus pentoxide in absolute ethanol is stirred mechanically for 10 minutes.
-
Thiourea is then added to the mixture and mixed thoroughly.
-
The reaction mixture is refluxed at 70°C for 5-8 hours.
-
After cooling, the reaction mixture is poured over crushed ice.
-
The resulting precipitate is filtered, dried, and washed with petroleum ether.
-
The crude product is recrystallized from ethanol to yield the final compound.[4]
Characterization of 4-Amino-6-(2,4-dichlorophenyl)-2-mercaptopyrimidine-5-carbonitrile (1c):
-
Appearance: Yellow crystal
-
Yield: 73%
-
Melting Point: 158–160 °C
-
IR (KBr, cm⁻¹): 3396 (NH₂), 3042 (CH-Ar), 2224 (CN), 1577 (C=N)
-
¹H NMR (300 MHz, DMSO-d₆) δ: 3.2 (s, 1H, SH), 7.36 (d, 1H, J = 12 Hz, Ar-H), 7.50 (s, 1H, Ar-H), 8.03 (d, 1H, J = 10 Hz, Ar-H), 7.51 (s, 2H, NH₂)
-
¹³C NMR (300 MHz, DMSO-d₆) δ: 90.1 (C-5 pyrimidine), 115.5 (CN), 124.1–145.0 (aromatic Cs), 161.9 (C-4 pyrimidine), 166.6 (C-6 pyrimidine), 180.0 (C-2 pyrimidine)
-
MS (EI) m/z: 297 [M⁺] (52.4%); 298 [M⁺+2] (35%); 300 [M⁺+4] (5.8%)[4]
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.
Experimental Workflow
Caption: General workflow for the synthesis of 4-Amino-6-aryl-2-mercaptopyrimidine-5-carbonitrile derivatives.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C5H4N4S | CID 2822202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 16462-26-3 | Benchchem [benchchem.com]
- 4. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
4-Amino-2-mercaptopyrimidine-5-carbonitrile molecular weight
An In-depth Technical Guide to 4-Amino-2-mercaptopyrimidine-5-carbonitrile
This guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers and drug development professionals. The document details its chemical properties, a validated synthesis protocol, and its biological significance as a potential anticancer agent.
Core Chemical Properties
This compound is a pyrimidine derivative with the molecular formula C₅H₄N₄S.[1] Its structure incorporates key functional groups that contribute to its biological activity. A summary of its key quantitative properties is presented below.
| Property | Value | Source |
| Molecular Weight | 152.18 g/mol | [2] |
| Molecular Formula | C₅H₄N₄S | [1][2] |
| CAS Number | 16462-26-3 | [1] |
| IUPAC Name | 6-amino-2-sulfanylidene-1H-pyrimidine-5-carbonitrile | [2] |
| XLogP3-AA | -0.1 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
Synthesis Protocol: Three-Component Condensation
A common and efficient method for synthesizing derivatives of this compound is through a one-pot, three-component reaction. The following protocol is adapted from the synthesis of 4-Amino-6-aryl-2-sulfanylpyrimidine-5-carbonitrile.[3]
Objective: To synthesize 4-Amino-6-aryl-2-mercaptopyrimidine-5-carbonitrile derivatives.
Materials:
-
Appropriate aromatic aldehyde (0.01 mol)
-
Malononitrile (0.01 mol)
-
Thiourea (0.02 mol)
-
Phosphorus pentoxide (0.0035 mol)
-
Absolute ethanol (25 ml)
-
Petroleum ether
-
Crushed ice
-
Standard reflux apparatus, filtration equipment, and stirring mechanism
Methodology:
-
A mixture of the selected aromatic aldehyde (0.01 mol), malononitrile (0.01 mol), and phosphorus pentoxide (0.0035 mol) is prepared in absolute ethanol (25 ml).
-
The mixture is stirred mechanically for 10 minutes.
-
Thiourea (0.02 mol) is added to the reaction mixture, and it is mixed thoroughly.
-
The resulting mixture is heated to reflux at 70°C and maintained for 5 to 8 hours.
-
After the reflux period, the reaction mixture is allowed to cool to room temperature.
-
The cooled mixture is then poured over crushed ice, which will cause the product to precipitate.
-
The precipitate is collected by filtration, dried, and then washed with petroleum ether.
-
The crude product is purified by recrystallization from ethanol to yield the final compound.[3]
Biological Activity and Therapeutic Potential
This compound (AMPC) and its derivatives have emerged as compounds with significant potential in oncology. Their primary mechanism of action involves the inhibition of critical cell signaling pathways that are often dysregulated in cancer.
Anticancer Mechanism: The main therapeutic target for AMPC is the Epidermal Growth Factor Receptor (EGFR).[4] EGFR is a receptor tyrosine kinase that, upon activation, initiates a cascade of intracellular signals crucial for cell proliferation, survival, and differentiation. In many cancer types, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.
Derivatives of this compound have also been investigated as dual inhibitors of both EGFR and Cyclooxygenase-2 (COX-2), another key protein involved in inflammation and cancer progression.[5] By inhibiting these targets, these pyrimidine derivatives can effectively block proliferation and induce apoptosis (programmed cell death) in cancer cells.[3][5] The demonstrated cytotoxicity against various leukemia and solid tumor cell lines underscores the potential of this chemical scaffold in the development of new anticancer agents.[3]
References
- 1. scbt.com [scbt.com]
- 2. This compound | C5H4N4S | CID 2822202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 16462-26-3 | Benchchem [benchchem.com]
- 5. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 4-Amino-2-mercaptopyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical, chemical, and biological properties of 4-Amino-2-mercaptopyrimidine-5-carbonitrile. It includes a summary of its quantitative properties, detailed experimental protocols for its synthesis and analysis, and a visualization of its potential mechanism of action through the inhibition of key cellular signaling pathways.
Core Properties of this compound
This compound, with the CAS number 7273-93-0, is a pyrimidine derivative that has attracted interest for its potential biological activities. Its structure incorporates key functional groups including an amino group, a mercapto (thiol) group, and a nitrile group, which contribute to its chemical reactivity and biological interactions.
Physical and Chemical Data
The known physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₅H₄N₄S | --INVALID-LINK-- |
| Molecular Weight | 152.18 g/mol | --INVALID-LINK-- |
| Melting Point | 320 °C (decomposes) | ChemicalBook |
| Boiling Point (Predicted) | 330.0 ± 52.0 °C | ChemicalBook |
| Density (Predicted) | 1.58 ± 0.1 g/cm³ | ChemicalBook |
| pKa (Predicted) | 4.41 ± 0.10 | ChemicalBook |
| Appearance | Yellow powder or chunks | Guidechem |
| Solubility | Information not widely available, but expected to be soluble in polar organic solvents. | Inferred from related compounds |
| LogP (Predicted) | -0.1 | --INVALID-LINK-- |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.
Synthesis Protocol
A common method for the synthesis of this compound and its derivatives is a one-pot, three-component condensation reaction. The following protocol is a representative example.
Materials:
-
Aromatic aldehyde (if synthesizing a 6-aryl derivative) or a suitable precursor for the C6 position. For the parent compound, a different strategy might be employed.
-
Malononitrile
-
Thiourea
-
Phosphorus pentoxide (P₂O₅) or another suitable catalyst/dehydrating agent.
-
Absolute ethanol
-
Petroleum ether
-
Crushed ice
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a round-bottom flask, a mixture of the appropriate aldehyde (0.01 mol), malononitrile (0.01 mol), and phosphorus pentoxide (0.0035 mol) is stirred mechanically in absolute ethanol (25 ml) for 10 minutes.
-
Thiourea (0.02 mol) is then added to the mixture and stirred thoroughly.
-
The reaction mixture is heated to reflux at 70°C for 5-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is allowed to cool to room temperature.
-
The cooled reaction mixture is then poured onto crushed ice, which will cause the product to precipitate.
-
The precipitate is collected by filtration, dried, and washed with petroleum ether.
-
The crude product is then recrystallized from ethanol to yield the purified this compound derivative.
Purification Protocol: Recrystallization
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent in which the compound is sparingly soluble at room temperature but soluble when hot)
-
Erlenmeyer flasks
-
Heating plate with stirring
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of ethanol and heat the mixture to boiling while stirring.
-
Continue adding small portions of hot ethanol until the solid just dissolves.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the hot, clear solution to cool slowly to room temperature to allow for the formation of crystals.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals in a vacuum oven.
Analytical Protocols
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable buffer) is commonly used for pyrimidine derivatives. A typical starting gradient could be 10% acetonitrile, increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 254 nm or 280 nm.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent like methanol or acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
¹H-NMR: Acquire the proton NMR spectrum. Expected signals would include those for the amino protons and any protons on the pyrimidine ring. The chemical shifts will be dependent on the solvent and any substituents.
-
¹³C-NMR: Acquire the carbon-13 NMR spectrum. This will show signals for the carbon atoms in the pyrimidine ring, the nitrile carbon, and any other carbon atoms in the molecule.
-
D₂O Exchange: To confirm the identity of NH protons, a D₂O exchange experiment can be performed. After acquiring the initial ¹H-NMR spectrum, a drop of D₂O is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signals corresponding to the NH protons should disappear or significantly decrease in intensity.
Biological Activity and Signaling Pathways
This compound and its derivatives have shown potential as anticancer agents. One of the proposed mechanisms of action is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (like EGF), triggers a cascade of intracellular signaling events that promote cell proliferation, survival, and migration.
The diagram below illustrates the EGFR signaling pathway and its downstream effector, the PI3K/Akt pathway, with the putative inhibitory action of this compound.
Caption: Putative inhibition of the EGFR-PI3K/Akt signaling pathway.
Experimental Workflow for Assessing Biological Activity
The following diagram outlines a typical workflow for evaluating the biological activity of this compound as a potential anticancer agent.
Caption: Workflow for evaluating anticancer activity.
This guide provides a foundational understanding of this compound for research and development purposes. Further investigation into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.
Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-Amino-2-mercaptopyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation integral to the structural elucidation of 4-amino-2-mercaptopyrimidine-5-carbonitrile. This pyrimidine derivative is a key heterocyclic scaffold of interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by related compounds. A thorough understanding of its structure is paramount for synthesis optimization, structure-activity relationship (SAR) studies, and rational drug design.
Compound Identity and Physicochemical Properties
This compound is a heterocyclic organic compound with the chemical formula C₅H₄N₄S.[1] Its structure incorporates a pyrimidine ring, which is a six-membered aromatic ring containing two nitrogen atoms, substituted with an amino group, a mercapto (thiol) group, and a nitrile group.
| Property | Value | Reference |
| Molecular Formula | C₅H₄N₄S | [1] |
| Molecular Weight | 152.18 g/mol | [1] |
| CAS Number | 16462-26-3 | [1] |
| IUPAC Name | 4-amino-2-sulfanylpyrimidine-5-carbonitrile | [1] |
| Synonyms | 6-amino-2-sulfanylidene-1H-pyrimidine-5-carbonitrile | [1] |
| Melting Point | >320 °C (decomposes) | [2] |
Spectroscopic and Spectrometric Data for Structure Confirmation
The definitive structure of this compound is established through a combination of spectroscopic techniques. While a complete, publicly available dataset for the pure compound is not consolidated in a single source, data from analogous compounds and spectral databases provide a robust framework for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is fundamental in determining the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the amino protons and the pyrimidine ring proton. The chemical shifts are influenced by the electron-withdrawing and donating effects of the substituents.
¹³C NMR (Carbon NMR): The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. The nitrile carbon and the carbons of the pyrimidine ring will have characteristic chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.
| Ion | m/z (relative intensity, %) | Interpretation |
| [M]⁺ | 152 (100) | Molecular Ion |
| [M-SH]⁺ | 119 | Loss of the mercapto group |
| [M-CN]⁺ | 126 | Loss of the nitrile group |
Note: The fragmentation pattern presented is a theoretical interpretation based on the structure of this compound and may vary under different experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H stretching | Amino (NH₂) group |
| 2230-2210 | C≡N stretching | Nitrile group |
| 1650-1550 | C=C and C=N stretching | Pyrimidine ring |
| 2600-2550 | S-H stretching | Mercapto (thiol) group (often weak) |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of its conjugated system. The pyrimidine ring with its various substituents is expected to show distinct absorption maxima in the UV region.
Experimental Protocols
The following are detailed methodologies for the key experiments typically employed in the structure elucidation of this compound.
Synthesis of this compound
A common synthetic route involves the condensation of a suitable active methylene compound with thiourea.
Procedure:
-
A mixture of an appropriate aromatic aldehyde (1 equivalent), malononitrile (1 equivalent), and phosphorus pentoxide (0.35 equivalents) is stirred in absolute ethanol.
-
Thiourea (2 equivalents) is then added to the mixture.
-
The reaction mixture is refluxed for several hours.
-
Upon cooling, the mixture is poured onto crushed ice.
-
The resulting precipitate is filtered, dried, and washed with a non-polar solvent like petroleum ether.
-
The crude product is then recrystallized from a suitable solvent such as ethanol to yield pure this compound.
NMR Spectroscopy
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.
Data Acquisition:
-
¹H NMR: Spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected range of proton chemical shifts.
-
¹³C NMR: Spectra are acquired on the same instrument, typically at a frequency of 75 MHz or higher. Proton decoupling is used to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
Mass Spectrometry
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
Ionization: Electron ionization (EI) is a common method for generating ions and inducing fragmentation.
Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.
Infrared Spectroscopy
Sample Preparation: For a solid sample, a KBr pellet is typically prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk.
Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet is first recorded and automatically subtracted from the sample spectrum.
Logical Workflow and Potential Biological Relevance
The elucidation of the structure of this compound is a critical first step in its journey towards potential therapeutic applications. The following workflow illustrates the logical progression from synthesis to biological evaluation.
Derivatives of aminomercaptopyrimidines have shown a range of biological activities, including potential as anticancer agents. While the specific signaling pathways for the title compound are not yet fully elucidated, related molecules are known to interact with various cellular targets. A hypothetical signaling pathway that could be investigated based on the activities of similar compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling.
This guide serves as a foundational resource for researchers engaged in the study of this compound and its analogs. A meticulous application of these analytical techniques is essential for unambiguous structure determination, which in turn, paves the way for the exploration of their therapeutic potential.
References
A Technical Guide to the Synthesis and Discovery of 4-Amino-2-mercaptopyrimidine-5-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, characterization, and biological significance of 4-amino-2-mercaptopyrimidine-5-carbonitrile and its derivatives. These compounds represent a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities, particularly as anticancer agents. This document offers detailed experimental protocols, quantitative data summaries, and visualizations of synthetic pathways to facilitate further research and development in this promising area.
Synthesis of this compound Derivatives
The synthesis of the this compound core is typically achieved through a one-pot, three-component reaction, a cornerstone of efficient heterocyclic synthesis.[1] This approach involves the condensation of an aromatic aldehyde, malononitrile, and thiourea. Various catalysts and reaction conditions have been explored to optimize yields and purity.[1]
A general and efficient method involves the use of phosphorus pentoxide as a catalyst.[1] This method provides a simple and effective route to the desired pyrimidine scaffold. Further derivatization can be achieved through reactions targeting the amino, mercapto, or cyano groups, allowing for the exploration of a broad chemical space and the development of structure-activity relationships (SAR).[2]
General Experimental Protocol for Synthesis
The following protocol describes a general one-step synthesis of 6-aryl-4-amino-2-mercaptopyrimidine-5-carbonitrile derivatives.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)
-
Malononitrile
-
Thiourea
-
Phosphorus pentoxide (P₂O₅)
-
Ethanol
Procedure:
-
A mixture of the aromatic aldehyde (0.01 mol), malononitrile (0.01 mol), thiourea (0.01 mol), and phosphorus pentoxide (0.01 mol) in ethanol (20 mL) is prepared.
-
The reaction mixture is refluxed for an appropriate time (typically 2-6 hours), with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is poured into crushed ice, leading to the precipitation of the crude product.
-
The precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 6-aryl-4-amino-2-mercaptopyrimidine-5-carbonitrile derivative.[1]
Characterization of the synthesized compounds is typically performed using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).[2] Purity is often assessed by melting point determination and elemental analysis.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for a selection of synthesized this compound derivatives, including their yields, melting points, and biological activities against various cancer cell lines.
Table 1: Synthesis and Physicochemical Properties of Selected Derivatives
| Compound ID | Aryl Substituent | Yield (%) | Melting Point (°C) |
| 1a | 4-(dimethylamino)phenyl | - | - |
| 1b | 4-chlorophenyl | - | - |
| 1c | 2,4-dichlorophenyl | 73 | 158-160 |
| 4a | 2,6-diphenyl | 78 | 210-212 |
| 4f | 4-(dimethylamino)phenyl-2-phenyl | - | 162 |
| 4g | 2-phenyl-6-(2-thienyl) | - | 200 |
| 4h | 4-chlorophenyl-2-phenyl | - | - |
| 4j | 4-bromophenyl-2-phenyl | - | 235-238 |
Data extracted from multiple sources where available.[2][3] Dashes indicate data not reported in the cited sources.
Table 2: In Vitro Anticancer Activity of Selected Derivatives
| Compound ID | Cell Line | IC₅₀ (µM) |
| 1c | Leukemia (CCRF-CEM) | Highly selective |
| 9d | Colon (HCT-116) | 1.14 - 10.33 |
| 11e | Colon (HCT-116) | 1.14 - 10.33 |
| 12b | Colon (HCT-116) | 1.14 - 10.33 |
| 12d | Colon (HCT-116) | 1.14 - 10.33 |
| 10b | EGFR Kinase | 0.00829 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth or enzyme activity.[2][4][5]
Visualizing Synthesis and Biological Action
Diagrams are essential for illustrating complex chemical and biological processes. The following visualizations, created using the DOT language, depict a generalized workflow for the synthesis of these derivatives and a representative signaling pathway they are known to inhibit.
Synthetic Workflow
The following diagram outlines the key steps in the synthesis and derivatization of this compound derivatives.
Caption: Generalized workflow for the synthesis of this compound derivatives.
Targeted Signaling Pathway: EGFR Inhibition
Several derivatives of this compound have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[4] The diagram below illustrates the canonical EGFR signaling pathway and the point of inhibition by these compounds.
Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.
Conclusion and Future Directions
The this compound scaffold continues to be a valuable starting point for the design and synthesis of novel therapeutic agents. The synthetic methodologies are well-established, allowing for the generation of diverse chemical libraries. The potent and selective inhibitory activity against key cancer targets like EGFR and VEGFR-2 highlights the potential of these compounds in oncology drug discovery.[4][5] Future research should focus on expanding the structure-activity relationship studies, optimizing the pharmacokinetic properties of lead compounds, and exploring their efficacy in in vivo models. This in-depth technical guide serves as a foundational resource for researchers aiming to contribute to this exciting field.
References
- 1. benthamopen.com [benthamopen.com]
- 2. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Promise of Pyrimidine-5-Carbonitrile Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine-5-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a range of therapeutic areas, most notably in oncology. This technical guide provides an in-depth overview of the current research, focusing on the anticancer applications of these compounds. It details their mechanisms of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the critical signaling pathways involved.
Introduction to Pyrimidine-5-Carbonitrile Compounds
Pyrimidine-5-carbonitrile derivatives are a class of heterocyclic compounds characterized by a pyrimidine ring substituted with a nitrile group at the 5-position. This structural motif has proven to be a versatile template for the design of potent and selective inhibitors of various biological targets, particularly protein kinases that are dysregulated in cancer. The electronic properties of the cyano group, coupled with the diverse substitution patterns possible on the pyrimidine ring, allow for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.
Core Therapeutic Application: Oncology
The primary therapeutic application of pyrimidine-5-carbonitrile compounds investigated to date is in the field of oncology. Numerous derivatives have demonstrated significant in vitro and in vivo anticancer activity against a variety of human tumor cell lines, including those of the lung, breast, colon, liver, and central nervous system. The anticancer effects of these compounds are primarily attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.
Mechanisms of Action and Key Molecular Targets
Pyrimidine-5-carbonitrile derivatives exert their anticancer effects by inhibiting the activity of several key protein kinases and enzymes that are crucial for tumor growth and progression. The most prominent molecular targets identified are:
-
Epidermal Growth Factor Receptor (EGFR): Many pyrimidine-5-carbonitrile compounds are potent inhibitors of EGFR, a receptor tyrosine kinase that plays a critical role in cell proliferation and survival.[1][2][3][4] Some derivatives have also shown activity against clinically relevant mutant forms of EGFR, such as EGFRT790M, which is associated with acquired resistance to first and second-generation EGFR inhibitors.[2][4]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): By inhibiting VEGFR-2, a key regulator of angiogenesis, certain pyrimidine-5-carbonitrile derivatives can disrupt the formation of new blood vessels that supply tumors with essential nutrients and oxygen.
-
Phosphoinositide 3-Kinase (PI3K)/AKT Signaling Pathway: This pathway is a central regulator of cell survival, growth, and proliferation. Several pyrimidine-5-carbonitrile compounds have been shown to inhibit PI3K and/or AKT, leading to the induction of apoptosis in cancer cells.[5][6][7][8][9]
-
Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that is often overexpressed in tumors and contributes to inflammation and cell proliferation. Some pyrimidine-5-carbonitrile derivatives have been identified as potent and selective COX-2 inhibitors.[3][10][11][12]
The inhibition of these targets leads to downstream effects such as cell cycle arrest, typically at the G1 or G2/M phase, and the induction of apoptosis, as evidenced by increased levels of caspase-3 and Annexin V staining.[1][2][3][10]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of representative pyrimidine-5-carbonitrile compounds against various cancer cell lines and molecular targets.
Table 1: In Vitro Cytotoxicity of Pyrimidine-5-Carbonitrile Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 10b | HepG2 | Hepatocellular Carcinoma | 3.56 | Erlotinib | 0.87 | [1] |
| A549 | Non-small Cell Lung Cancer | 5.85 | Erlotinib | 1.12 | [1] | |
| MCF-7 | Breast Cancer | 7.68 | Erlotinib | 5.27 | [1] | |
| 11b | HCT-116 | Colorectal Carcinoma | 3.37 | Erlotinib | - | [2][4] |
| HepG-2 | Hepatocellular Carcinoma | 3.04 | Erlotinib | - | [2][4] | |
| MCF-7 | Breast Cancer | 4.14 | Erlotinib | - | [2][4] | |
| A549 | Non-small Cell Lung Cancer | 2.4 | Erlotinib | - | [2][4] | |
| 11e | HCT-116 | Colon Cancer | 1.14 | Sorafenib | >10 | |
| MCF-7 | Breast Cancer | 1.54 | Sorafenib | 9.8 | ||
| 7c | SNB-75 | CNS Cancer | < 0.01 | Doxorubicin | - | [9] |
| OVAR-4 | Ovarian Cancer | 0.64 | Doxorubicin | - | [9] | |
| 4e | Colo 205 | Colon Cancer | 1.66 | - | - | [3] |
| 4f | Colo 205 | Colon Cancer | 1.83 | - | - | [3] |
Table 2: In Vitro Kinase Inhibitory Activity of Pyrimidine-5-Carbonitrile Derivatives
| Compound | Target Kinase | IC50 | Reference Compound | IC50 | Reference |
| 10b | EGFR | 8.29 nM | Erlotinib | 2.83 nM | [1] |
| 11b | EGFRWT | 0.09 µM | - | - | [2][4] |
| EGFRT790M | 4.03 µM | - | - | [2][4] | |
| 11e | VEGFR-2 | 0.61 µM | Sorafenib | 0.09 µM | |
| 12b | VEGFR-2 | 0.53 µM | Sorafenib | 0.09 µM | |
| 7f | PI3Kδ | 6.99 µM | LY294002 | - | [5][7] |
| PI3Kγ | 4.01 µM | LY294002 | - | [5][7] | |
| AKT-1 | 3.36 µM | LY294002 | - | [5][7] | |
| 12b | PI3Kα | 0.17 µM | LY294002 | - | [6] |
| PI3Kβ | 0.13 µM | LY294002 | - | [6] | |
| PI3Kδ | 0.76 µM | LY294002 | - | [6] | |
| mTOR | 0.83 µM | Afinitor | - | [6] | |
| 7c | EGFRWT | 0.13 µM | - | - | [9] |
| EGFRT790M | 0.08 µM | - | - | [9] | |
| PI3Kδ | 0.64 µM | LY294002 | 7.6 µM | [9] | |
| 4e | EGFRWT | 0.096 µM | Erlotinib | 0.037 µM | [3] |
| 4f | EGFRWT | 0.235 µM | Erlotinib | 0.037 µM | [3] |
| 3b | COX-2 | Submicromolar | Celecoxib | Submicromolar | [10][12] |
| 5b | COX-2 | Submicromolar | Celecoxib | Submicromolar | [10][12] |
| 5d | COX-2 | Submicromolar | Celecoxib | Submicromolar | [10][12] |
| 8h | COX-2 | 1.03 µM | Celecoxib | 0.88 µM | [11] |
| 8n | COX-2 | 1.71 µM | Celecoxib | 0.88 µM | [11] |
| 8p | COX-2 | 1.22 µM | Celecoxib | 0.88 µM | [11] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of pyrimidine-5-carbonitrile compounds.
Synthesis of Pyrimidine-5-Carbonitrile Derivatives (General Procedure)
The synthesis of the pyrimidine-5-carbonitrile scaffold is often achieved through a one-pot multicomponent reaction, such as the Biginelli reaction.
General Procedure for the Synthesis of 2-Amino-4-phenyl-6-substituted-pyrimidine-5-carbonitrile:
-
A mixture of an appropriate aromatic aldehyde (1 mmol), malononitrile (1 mmol), and guanidine hydrochloride (1.2 mmol) is prepared in ethanol (20 mL).
-
A catalytic amount of a base, such as sodium ethoxide or piperidine, is added to the mixture.
-
The reaction mixture is refluxed for a period of 4-8 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford the desired pyrimidine-5-carbonitrile derivative.
-
The structure of the synthesized compound is confirmed by spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.
Note: This is a generalized protocol, and specific reaction conditions, including the choice of catalyst, solvent, and reaction time, may need to be optimized for different starting materials.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 103 to 1 × 104 cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrimidine-5-carbonitrile compounds (typically in a range from 0.01 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The culture medium containing MTT is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis
Cell cycle distribution is analyzed by flow cytometry after staining the cells with a DNA-intercalating dye like propidium iodide (PI).
-
Cell Treatment and Harvesting: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for 24-48 hours. After treatment, both adherent and floating cells are collected, washed with ice-cold PBS, and centrifuged.
-
Fixation: The cell pellet is resuspended in 500 µL of ice-cold 70% ethanol and fixed overnight at -20°C.
-
Staining: The fixed cells are centrifuged, and the ethanol is removed. The cell pellet is washed with PBS and then resuspended in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: The cells are incubated in the dark at room temperature for 30 minutes.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using appropriate cell cycle analysis software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Apoptosis is detected by flow cytometry using an Annexin V-FITC and propidium iodide (PI) double staining kit.
-
Cell Treatment and Harvesting: Cells are treated with the test compound as described for the cell cycle analysis.
-
Staining: After treatment, the cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer at a concentration of 1 × 106 cells/mL.
-
To 100 µL of the cell suspension, 5 µL of Annexin V-FITC and 5 µL of PI solution are added.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, 400 µL of 1X binding buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
Kinase Inhibition Assays
The inhibitory activity of the compounds against specific kinases is determined using various assay formats, such as Homogeneous Time-Resolved Fluorescence (HTRF) or luminescence-based assays.
General Protocol for HTRF Kinase Assay (e.g., EGFR):
-
The kinase reaction is performed in a low-volume 384-well plate.
-
The reaction mixture contains the recombinant kinase enzyme, a biotinylated substrate peptide, and ATP in a kinase assay buffer.
-
The pyrimidine-5-carbonitrile compound is added at various concentrations.
-
The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the detection reagents, consisting of a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665, are added.
-
After a further incubation period, the HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of kinase activity.
-
IC50 values are calculated from the dose-response curves.
Western Blot Analysis
Western blotting is used to determine the effect of the compounds on the expression and phosphorylation status of proteins in a signaling pathway (e.g., PI3K/AKT).
-
Protein Extraction: Cells are treated with the test compound, harvested, and lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., p-AKT, total AKT, p-PI3K, total PI3K, and a loading control like β-actin).
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using image analysis software, and the levels of phosphorylated proteins are normalized to the total protein levels.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrimidine-5-carbonitrile compounds and a typical experimental workflow for their evaluation.
Caption: Simplified EGFR and PI3K/AKT signaling pathways targeted by pyrimidine-5-carbonitrile compounds.
Caption: General experimental workflow for the evaluation of pyrimidine-5-carbonitrile anticancer candidates.
Conclusion and Future Directions
Pyrimidine-5-carbonitrile compounds represent a highly promising class of therapeutic agents, particularly in the realm of oncology. Their synthetic accessibility and the potential for diverse structural modifications allow for the generation of extensive libraries for high-throughput screening. The ability of these compounds to inhibit key oncogenic signaling pathways, such as EGFR and PI3K/AKT, underscores their potential for the development of targeted cancer therapies.
Future research in this area should focus on several key aspects:
-
Improving Selectivity: Enhancing the selectivity of these compounds for specific kinase isoforms will be crucial to minimize off-target effects and improve their safety profile.
-
Overcoming Drug Resistance: The development of derivatives that are effective against drug-resistant cancer cell lines remains a high priority.
-
In Vivo Efficacy and Pharmacokinetics: More extensive in vivo studies are needed to evaluate the efficacy, safety, and pharmacokinetic properties of the most promising lead compounds.
-
Combination Therapies: Investigating the synergistic effects of pyrimidine-5-carbonitrile compounds in combination with other established anticancer agents could lead to more effective treatment regimens.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. atcc.org [atcc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 11. bio-protocol.org [bio-protocol.org]
- 12. bpsbioscience.com [bpsbioscience.com]
Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 4-Amino-2-mercaptopyrimidine-5-carbonitrile
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of 4-Amino-2-mercaptopyrimidine-5-carbonitrile (AMPC), a pyrimidine derivative with significant potential as an anticancer agent. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of its biological activities, relevant signaling pathways, and detailed experimental protocols for its study. While much of the direct mechanistic investigation has been conducted on its derivatives, this guide consolidates the current understanding and provides a framework for future research on the parent compound.
Core Biological Activities and Molecular Targets
This compound has been identified as a promising scaffold in the development of targeted cancer therapies. Its biological activity is primarily attributed to its role as an enzyme inhibitor, impacting key signaling pathways involved in cell proliferation, survival, and differentiation.
The principal molecular targets identified for AMPC and its analogs include:
-
Epidermal Growth Factor Receptor (EGFR): AMPC is suggested to be an inhibitor of EGFR, a receptor tyrosine kinase that plays a pivotal role in regulating cell growth and proliferation.[1] The inhibitory action on EGFR makes it a candidate for targeted cancer therapies, particularly in cancers where EGFR is overexpressed or mutated.
-
PI3K/AKT Signaling Pathway: Derivatives of pyrimidine-5-carbonitrile have demonstrated inhibitory effects on the PI3K/AKT pathway, a critical intracellular signaling cascade that promotes cell survival and proliferation while inhibiting apoptosis.[2]
-
VEGFR-2: Certain pyrimidine-5-carbonitrile derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
-
Iodothyronine 5'-deiodinase: AMPC has shown inhibitory activity against this enzyme, which is crucial for thyroid hormone metabolism.[1] This inhibition can have significant physiological effects on cellular growth and metabolism.[1]
-
Papain-like Protease (PLpro): The mercapto-pyrimidine scaffold has been shown to act as a reversible covalent inhibitor of proteases, such as the PLpro of SARS-CoV-2.
-
Cyclooxygenase-2 (COX-2): Some derivatives of pyrimidine-5-carbonitrile have been investigated as potential COX-2 inhibitors.
Quantitative Data on Biological Activity
The following table summarizes the inhibitory concentrations (IC50) of various derivatives of this compound against different cancer cell lines and kinases. It is important to note that this data pertains to derivatives and serves as an indicator of the potential activity of the core structure.
| Compound/Derivative | Target Cell Line/Enzyme | IC50 (µM) | Reference |
| Pyrimidine-5-carbonitrile derivative XIII | Melanoma | 3.37 | [3] |
| Pyrimidine-5-carbonitrile derivative XIII | Leukemia | 3.04 | [3] |
| Pyrimidine-5-carbonitrile derivative XIII | Non-small cell lung cancer | 4.14 | [3] |
| Pyrimidine-5-carbonitrile derivative XIII | Renal cancer | 2.4 | [3] |
| Pyrimidine-5-carbonitrile derivative XIV | EGFRWT | 0.09 | [3] |
| Pyrimidine-5-carbonitrile derivative XIV | EGFRT790M | 4.03 | [3] |
| Pyrimidine-5-carbonitrile derivative 7f | PI3Kδ | 6.99 ± 0.36 | [4] |
| Pyrimidine-5-carbonitrile derivative 7f | PI3Kγ | 4.01 ± 0.55 | [4] |
| Pyrimidine-5-carbonitrile derivative 7f | AKT-1 | 3.36 ± 0.17 | [4] |
| Pyrimidine-5-carbonitrile derivative 11c | VEGFR-2 | 1.38 ± 0.03 | |
| Pyrimidine-5-carbonitrile derivative 11e | VEGFR-2 | 0.61 ± 0.01 | |
| Pyrimidine-5-carbonitrile derivative 12b | VEGFR-2 | 0.53 ± 0.07 | |
| Pyrimidine-5-carbonitrile derivative 12c | VEGFR-2 | 0.74 ± 0.15 |
Signaling Pathways
The anticancer effects of this compound and its derivatives are mediated through the modulation of key signaling pathways that control cell fate. The following diagrams illustrate the putative mechanisms of action.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound.
EGFR Kinase Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of AMPC on EGFR kinase.
-
Principle: This assay measures the phosphorylation of a substrate by EGFR kinase in the presence and absence of the inhibitor. The amount of ADP produced is quantified using a luminescence-based assay.
-
Materials:
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
-
Procedure:
-
Prepare serial dilutions of AMPC in the assay buffer.
-
In a 384-well plate, add 1 µL of the diluted AMPC or vehicle control (DMSO).
-
Add 2 µL of EGFR enzyme solution to each well.
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of AMPC and determine the IC50 value by plotting the data using a suitable software.
-
Cell Viability Assay (MTT Assay)
-
Objective: To assess the cytotoxic effect of AMPC on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The absorbance of this product is directly proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of AMPC in the cell culture medium.
-
Remove the old medium and treat the cells with 100 µL of the diluted AMPC or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To determine if AMPC induces apoptosis in cancer cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
-
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
-
-
Procedure:
-
Treat cells with AMPC at various concentrations for a specified time.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To investigate the effect of AMPC on cell cycle progression.
-
Principle: Propidium iodide (PI) stoichiometrically binds to DNA, allowing for the quantification of DNA content in cells. This enables the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with AMPC for the desired time period.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in each phase.
-
Conclusion
This compound and its derivatives represent a promising class of compounds with significant anticancer potential. Their mechanism of action appears to be multifactorial, primarily involving the inhibition of key kinases such as EGFR and the modulation of critical signaling pathways like PI3K/AKT, ultimately leading to the induction of apoptosis and cell cycle arrest. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and elucidation of the precise molecular mechanisms of this compound, paving the way for its potential development as a novel therapeutic agent.
References
- 1. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR inhibitor for kinase assays | Sigma-Aldrich [sigmaaldrich.com]
- 3. cancer.wisc.edu [cancer.wisc.edu]
- 4. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 4-Amino-2-mercaptopyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 4-Amino-2-mercaptopyrimidine-5-carbonitrile, a key heterocyclic intermediate in the synthesis of various biologically active compounds. Due to the limited availability of direct quantitative data in public literature, this document outlines detailed experimental protocols for determining these crucial physicochemical properties, enabling researchers to generate reliable and reproducible data for drug discovery and development programs.
Core Concepts: Solubility and Stability
Solubility is a critical determinant of a compound's bioavailability and formulation feasibility. For this compound, understanding its solubility in various aqueous and organic solvents is paramount for its application in medicinal chemistry and pharmaceutical sciences. While qualitatively noted to be soluble in some polar organic solvents like DMSO, precise quantitative data is essential for accurate dosing and formulation development.[1]
Stability dictates a compound's shelf-life and its degradation pathways under various environmental conditions. As a mercaptopyrimidine derivative, this compound is susceptible to tautomerization (thiol-thione) and oxidative degradation, particularly at the thiol group, which can impact its purity, potency, and safety. A thorough understanding of its stability under conditions such as varying pH, temperature, and light exposure is crucial.
Quantitative Data Summary
As of the latest literature review, specific quantitative solubility and stability data for this compound remains largely unpublished. The following tables are presented as templates for researchers to populate with experimentally determined data.
Table 1: Proposed Thermodynamic Solubility of this compound
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |
| Purified Water | 25 | HPLC-UV | ||
| pH 1.2 Buffer | 25 | HPLC-UV | ||
| pH 4.5 Buffer | 25 | HPLC-UV | ||
| pH 6.8 Buffer | 25 | HPLC-UV | ||
| pH 7.4 Buffer | 25 | HPLC-UV | ||
| Ethanol | 25 | HPLC-UV | ||
| Methanol | 25 | HPLC-UV | ||
| Acetonitrile | 25 | HPLC-UV | ||
| Dimethyl Sulfoxide (DMSO) | 25 | HPLC-UV | ||
| Polyethylene Glycol 400 | 25 | HPLC-UV |
Table 2: Proposed Stability Profile of this compound in Solution (e.g., pH 7.4 Buffer at 25°C)
| Time Point | % Remaining of Initial Concentration | Major Degradants Identified |
| 0 hours | 100 | - |
| 24 hours | ||
| 48 hours | ||
| 72 hours | ||
| 1 week |
Experimental Protocols
The following sections detail the methodologies for determining the solubility and stability of this compound.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[2][3]
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, buffers, organic solvents)
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system with UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container. The excess solid should be visually apparent.
-
Place the containers in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the samples to stand to permit the settling of undissolved solids.
-
Centrifuge the samples to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase.
-
Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of the dissolved compound.[4][5][6][7][8]
-
Calculate the solubility based on the measured concentration and the dilution factor.
Stability Indicating HPLC Method Development
A stability-indicating HPLC method is crucial to separate the parent compound from its potential degradants.
Objective: To develop an HPLC method capable of quantifying this compound in the presence of its degradation products.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (a diode array detector is recommended to monitor peak purity).
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30°C
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Forced degradation studies (acid, base, oxidation, heat, and light) should be performed to generate degradants and demonstrate the method's stability-indicating nature.
pH-Dependent Stability Study
Objective: To evaluate the chemical stability of this compound at different pH values.
Procedure:
-
Prepare solutions of this compound in a series of buffers with varying pH (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).
-
Store the solutions at a constant temperature (e.g., 25°C and 40°C) and protect them from light.
-
At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw aliquots from each solution.
-
Analyze the samples using the validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.
-
Calculate the degradation rate constant and half-life at each pH.
Photostability Study
Objective: To assess the stability of this compound under light exposure.
Procedure:
-
Prepare a solution of the compound in a suitable solvent (e.g., 50:50 methanol:water).
-
Expose the solution to a controlled light source (e.g., a photostability chamber with a combination of cool white fluorescent and near-UV lamps).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At specific time points, analyze both the exposed and control samples by HPLC.
-
Compare the chromatograms to assess the extent of photodegradation.
Visualizations
The following diagrams illustrate the experimental workflows for determining the solubility and stability of this compound.
Caption: Thermodynamic Solubility Determination Workflow.
Caption: pH-Dependent Stability Study Workflow.
Potential Degradation Pathway
The primary anticipated degradation pathway for this compound is the oxidation of the thiol group to form a disulfide dimer. This is a common reaction for mercapto-containing heterocyclic compounds, especially in neutral to basic conditions and in the presence of oxygen.
Caption: Oxidative Dimerization of the Thiol Group.
This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. The experimental protocols and data presentation formats are designed to assist researchers in generating the critical data required for advancing drug discovery and development projects.
References
- 1. 6-Amino-2-Thioxo-1,2-Dihydropyrimidine-5-Carbonitrile | Properties, Uses, Safety Data & Synthesis | Reliable China Manufacturer [nj-finechem.com]
- 2. researchgate.net [researchgate.net]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells. | Semantic Scholar [semanticscholar.org]
- 7. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis [mdpi.com]
- 8. researchgate.net [researchgate.net]
Spectroscopic Profile of 4-Amino-2-mercaptopyrimidine-5-carbonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4-Amino-2-mercaptopyrimidine-5-carbonitrile. The information detailed herein is essential for the structural elucidation, characterization, and quality control of this important chemical entity in research and drug development. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides detailed experimental protocols, and illustrates the analytical workflow.
Chemical Structure and Properties
-
IUPAC Name: 4-Amino-2-sulfanylpyrimidine-5-carbonitrile
-
Molecular Weight: 152.18 g/mol [1]
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3478 | N-H Stretch (Amino group) | Strong |
| ~3329 | N-H Stretch (Amino group) | Strong |
| ~2212 | C≡N Stretch (Nitrile group) | Strong |
| ~1640 | C=N Stretch (Pyrimidine ring) | Medium |
| ~1542 | Aromatic Ring Stretch | Medium |
Table 1: Summary of key IR absorption bands for this compound. Data is based on typical values for similar pyrimidine derivatives.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Estimated)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 - 8.5 | Singlet | 1H | H6 (Pyrimidine ring) |
| ~7.0 - 7.5 | Broad Singlet | 2H | -NH₂ (Amino group) |
| ~12.0 - 13.0 | Broad Singlet | 1H | -SH (Thiol group) |
Table 2: Estimated ¹H NMR data for this compound. Solvent: DMSO-d₆.
¹³C NMR (Carbon NMR) Data (Estimated)
| Chemical Shift (δ) ppm | Assignment |
| ~180 | C2 (C=S) |
| ~162 | C4 (C-NH₂) |
| ~160 | C6 |
| ~116 | C≡N (Nitrile) |
| ~90 | C5 |
Table 3: Estimated ¹³C NMR data for this compound. Solvent: DMSO-d₆.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z Ratio | Assignment |
| ~152 | [M]⁺ (Molecular Ion) |
Table 4: Predicted key peak in the mass spectrum of this compound.
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
Infrared (IR) Spectroscopy Protocol
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is utilized.
-
Sample Preparation: The solid sample (1-2 mg) is finely ground with potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: A background spectrum of the KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Sample Preparation:
-
Approximately 10-20 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
-
The solution is then transferred to a 5 mm NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
-
¹H NMR Data Acquisition:
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve homogeneity.
-
A standard one-pulse sequence is used to acquire the spectrum.
-
Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.
-
-
¹³C NMR Data Acquisition:
-
A proton-decoupled pulse sequence is typically used.
-
A wider spectral width (e.g., 200-220 ppm) is required.
-
A longer acquisition time and a greater number of scans are necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Mass Spectrometry (MS) Protocol
-
Instrumentation: An Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer is commonly used.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then further diluted as needed.
-
Data Acquisition (ESI):
-
The sample solution is introduced into the ion source via direct infusion or through a liquid chromatograph.
-
The ionization mode can be set to either positive or negative, depending on the analyte's properties.
-
The mass analyzer is scanned over an appropriate m/z range (e.g., 50-500 amu).
-
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic characterization of a chemical compound.
References
Commercial Suppliers and Technical Profile of 4-Amino-2-mercaptopyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Amino-2-mercaptopyrimidine-5-carbonitrile, including a list of commercial suppliers, its physicochemical properties, a detailed synthesis protocol for a key analogue, and its role as a potential anticancer agent targeting the EGFR/PI3K signaling pathway.
Commercial Availability
This compound (CAS No. 16462-26-3) is available from various commercial chemical suppliers. Researchers can procure this compound from the following vendors:
-
Santa Cruz Biotechnology: A supplier of proteomics research chemicals, listing the compound with CAS number 16462-26-3.[1]
-
ChemShuttle: Offers this compound for research and development purposes.
-
ChemicalBook: This platform lists multiple suppliers for the compound, including:
-
Dideu Industries Group Limited
-
Career Henan Chemical Co.[2]
-
-
Guidechem: Provides a wiki page with information on the compound and lists various suppliers.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₅H₄N₄S | [1] |
| Molecular Weight | 152.18 g/mol | [1] |
| CAS Number | 16462-26-3 | [1] |
| Melting Point | 320 °C (decomposes) | ChemicalBook |
| Boiling Point (Predicted) | 330.0 ± 52.0 °C | ChemicalBook |
| Density (Predicted) | 1.58 ± 0.1 g/cm³ | ChemicalBook |
| pKa (Predicted) | 4.41 ± 0.10 | ChemicalBook |
Synthesis Protocol
Experimental Procedure: Synthesis of 4-Amino-6-(2,4-dichlorophenyl)-2-mercaptopyrimidine-5-carbonitrile[4]
-
Reaction Setup: In a round-bottom flask, a mixture of an appropriate aromatic aldehyde (0.01 mol), malononitrile (0.01 mol), and phosphorus pentoxide (0.0035 mol) is mechanically stirred for 10 minutes in absolute ethanol (25 ml).
-
Addition of Thiourea: To the stirred mixture, thiourea (0.02 mol) is added, and the components are mixed thoroughly.
-
Reflux: The resulting reaction mixture is refluxed at 70 °C for a period of 5–8 hours.
-
Work-up and Purification: After cooling, the reaction mixture is poured onto crushed ice. The precipitate that forms is collected by filtration, dried, and washed with petroleum ether. The crude product is then recrystallized from ethanol to yield the final compound.
Characterization Data for 4-Amino-6-(2,4-dichlorophenyl)-2-mercaptopyrimidine-5-carbonitrile[4]
| Analysis | Results |
| Appearance | Yellow crystal |
| Yield | 73% |
| Melting Point | 158–160 °C |
| IR (KBr, cm⁻¹) | 3396 (NH₂), 3042 (CH-Ar), 2224 (CN), 1577 (C=N) |
| ¹H NMR (300 MHz, DMSO-d₆) δ | 3.2 (s, 1H, SH), 7.36 (d, 1H, J = 12 Hz, Ar-H), 7.50 (s, 1H, Ar-H), 8.03 (d, 1H, J = 10 Hz, Ar-H), 7.51 (s, 2H, NH₂) |
| ¹³C NMR (300 MHz, DMSO-d₆) δ | 90.1 (C-5 pyrimidine), 115.5 (CN), 124.1–145.0 (aromatic Cs), 161.9 (C-4 pyrimidine), 166.6 (C-6 pyrimidine), 180.0 (C-2 pyrimidine) |
| MS (EI) m/z | 297 [M⁺] (52.4%), 298 [M⁺+2] (35%), 300 [M⁺+4] (5.8%) |
Biological Activity and Signaling Pathway
Pyrimidine-5-carbonitrile derivatives have garnered significant interest as potential anticancer agents.[4] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.
Anticancer Activity
Analogues of this compound have demonstrated potent anticancer activity. For instance, compound 4-Amino-6-(2,4-dichlorophenyl)-2-mercaptopyrimidine-5-carbonitrile showed broad-spectrum anti-cancer activity with a high selectivity towards leukemia cell lines.[4] The anticancer efficacy of these derivatives is often correlated with the lipophilicity and electronic properties of the substituents on the aryl ring.[4]
| Compound Analogue | Cancer Type | GI₅₀ (µM) | Selectivity Ratio |
| 4-Amino-6-(2,4-dichlorophenyl)-2-mercaptopyrimidine-5-carbonitrile | Leukemia | 0.08–0.7 | 39 |
| Colon Cancer (HCT-116) | 0.06 | 1.2 | |
| Colon Cancer (HCT-15) | 0.08 | 1.2 |
Mechanism of Action: Targeting the EGFR/PI3K Signaling Pathway
The anticancer effects of pyrimidine-5-carbonitrile derivatives are often attributed to their ability to inhibit key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K) pathways.[5][6][7][8][9]
The EGFR signaling cascade is a critical pathway that regulates cell growth, proliferation, and differentiation.[10] Upon activation by ligands like EGF, EGFR dimerizes and autophosphorylates, initiating a downstream signaling cascade that includes the PI3K/AKT/mTOR pathway.[9][11] The PI3K/AKT/mTOR pathway is a central regulator of cell survival and growth.[12] Dysregulation of this pathway is a common feature in many cancers, leading to uncontrolled cell proliferation and resistance to apoptosis.[5][12]
Derivatives of this compound can act as inhibitors of EGFR and components of the PI3K pathway, thereby blocking these pro-survival signals and inducing apoptosis in cancer cells.[8]
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general experimental workflow for synthesizing pyrimidine-5-carbonitrile derivatives and the EGFR/PI3K signaling pathway they target.
Caption: General experimental workflow for the synthesis of this compound analogues.
Caption: Inhibition of the EGFR/PI3K signaling pathway by this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 16462-26-3 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 [pubmed.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sinobiological.com [sinobiological.com]
- 11. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.com]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Safety and Handling of 4-Amino-2-mercaptopyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is a technical guide compiled from available safety data for structurally similar compounds and is intended for informational purposes for trained professionals in a laboratory setting. It is not a substitute for a compound-specific Safety Data Sheet (SDS). A thorough risk assessment should be conducted before handling 4-Amino-2-mercaptopyrimidine-5-carbonitrile.
Chemical Identification
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₅H₄N₄S[1][2] |
| Molecular Weight | 152.18 g/mol [1] |
| CAS Number | 16462-26-3[1][2][3][4] |
| Synonyms | 6-amino-2-sulfanylidene-1H-pyrimidine-5-carbonitrile[1] |
Hazard Identification and Classification
Potential GHS Hazard Classifications:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5][6][7][8]
-
Skin Irritation (Category 2): Causes skin irritation.[5][7][9][10]
-
Serious Eye Damage/Eye Irritation (Category 1 or 2A): May cause serious eye damage or irritation.[5][6][7][8][9][10]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[5][6][7][8][9]
Signal Word: Danger or Warning [6][8]
Hazard Pictograms (Potential):
Potential Hazard Statements:
-
H312: Harmful in contact with skin.[5]
-
H318/H319: Causes serious eye damage/irritation.[5][6][7][8][9][10]
-
H332: Harmful if inhaled.[5]
Quantitative Safety Data
Specific quantitative toxicity data for this compound is not available. The following table presents data for a related compound, highlighting the need for caution.
| Data Point | Value (for related compounds) | Species | Route | Source |
| LD50 | No data available | - | - | - |
| LC50 | No data available | - | - | - |
Experimental Protocols: Safe Handling and Use
The following protocols are generalized best practices for handling fine chemical solids in a research environment.
Personal Protective Equipment (PPE)
A risk assessment should guide the selection of PPE. The following represents the minimum required protection.
Caption: Personal Protective Equipment (PPE) workflow for handling the compound.
General Handling Protocol
-
Preparation:
-
Read and understand this guide and any available SDS for similar compounds.
-
Ensure a chemical fume hood is operational and available.
-
Locate the nearest safety shower and eyewash station.[11]
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Weighing and Transfer:
-
Housekeeping:
-
Do not eat, drink, or smoke in the laboratory.[5]
-
Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[5][13]
-
Keep the work area clean and tidy. Clean up minor spills promptly following the accidental release protocol.
-
Contaminated work clothes should be laundered separately before reuse.[5]
-
Storage
-
Conditions: Store in a cool, dry, and well-ventilated area.[5][13]
-
Containers: Keep containers tightly sealed in their original or equivalent packaging.[5][13] Protect containers from physical damage.[5]
-
Incompatibilities: Store away from strong oxidizing agents.[11][13]
Emergency Procedures
First Aid Measures
-
General Advice: If symptoms persist, seek medical attention. Treat symptomatically.[14]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[14]
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[14][15] If skin irritation persists, call a physician.[14]
-
In Case of Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids.[14] Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[10]
-
If Swallowed: Clean mouth with water and drink plenty of water afterwards.[14] Do NOT induce vomiting.[13][15] Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur.[14]
Fire-Fighting Measures
-
Extinguishing Media: Use extinguishing measures appropriate to the local circumstances and the surrounding environment, such as water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[13][15]
-
Specific Hazards: The compound is not considered a significant fire risk, but containers may burn.[5] Thermal decomposition can lead to the release of irritating gases and toxic fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and sulfur oxides.[13]
-
Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[13][14]
Accidental Release Measures
The response to a spill should be dictated by its size and location.
Caption: Logical workflow for responding to an accidental spill.
Disposal Considerations
Dispose of this material and its container in accordance with all applicable local, state, and federal regulations. Do not allow the product to reach sewage systems or waterways.[9] Waste should not be disposed of with household garbage.[9]
Stability and Reactivity
-
Reactivity: No specific reactivity hazards are known.
-
Chemical Stability: Stable under recommended storage conditions.
-
Hazardous Decomposition Products: Under fire conditions, may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[13]
References
- 1. This compound | C5H4N4S | CID 2822202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | 16462-26-3 [chemicalbook.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 4-amino-2-methyl-pyrimidine-5-carbonitrile AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-Amino-2-methylpyrimidine-5-carbonitrile | C6H6N4 | CID 69682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-amino-2-methyl-pyrimidine-5-carbonitrile AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.es [fishersci.es]
- 15. assets.thermofisher.com [assets.thermofisher.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Amino-2-mercaptopyrimidine-5-carbonitrile
Introduction
4-Amino-2-mercaptopyrimidine-5-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring amino, mercapto, and cyano functional groups on a pyrimidine scaffold, makes it a versatile precursor for the synthesis of a wide range of biologically active molecules. Pyrimidine derivatives are known to exhibit diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] These compounds often act by mimicking endogenous nucleobases, thereby interfering with nucleic acid synthesis and other vital cellular processes. The mercapto group also allows for further functionalization or for the compound to act as a ligand. This document provides detailed protocols for the synthesis of this compound from malononitrile and outlines its potential applications in research and development.
Applications in Drug Discovery and Development
The this compound scaffold is a privileged structure in the design of novel therapeutic agents. Its key applications include:
-
Anticancer Agents: Derivatives of this compound have shown potent cytotoxic activity against various cancer cell lines, including leukemia.[3] The mechanism of action is often attributed to the inhibition of kinases or other enzymes crucial for cancer cell proliferation and survival. The pyrimidine core can act as a bioisostere for natural purines, leading to the inhibition of enzymes involved in DNA and RNA synthesis.
-
Antimicrobial Agents: The structural similarity to nucleobases allows these compounds to be investigated as potential antibacterial and antifungal agents.[4] They may interfere with microbial metabolic pathways, offering a route to new antibiotics.
-
Enzyme Inhibition: The functional groups on the pyrimidine ring can interact with the active sites of various enzymes, making it a valuable scaffold for the development of specific enzyme inhibitors for a range of diseases.
-
Precursor for Fused Heterocyclic Systems: The amino and cyano groups are suitably positioned for intramolecular cyclization reactions, enabling the synthesis of more complex, fused heterocyclic systems such as thieno[2,3-d]pyrimidines, which also have demonstrated pharmacological activities.
A conceptual signaling pathway illustrating the potential mechanism of action for anticancer activity is presented below.
References
- 1. mdpi.com [mdpi.com]
- 2. The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2 | VNUHCM Journal of Natural Sciences [stdjns.scienceandtechnology.com.vn]
- 3. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 4-Amino-2-mercaptopyrimidine-5-carboxylic acid | 875-60-5 [smolecule.com]
One-Pot Synthesis of 4-Amino-2-mercaptopyrimidine-5-carbonitrile Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 4-amino-2-mercaptopyrimidine-5-carbonitrile derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their potential as therapeutic agents, particularly as anticancer agents through the inhibition of signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) pathway. The presented protocols are based on a versatile three-component reaction, offering a straightforward and efficient route to a diverse range of pyrimidine derivatives.
Introduction
This compound and its derivatives represent a class of heterocyclic compounds with a wide spectrum of biological activities. Their structural scaffold is a key feature in various pharmacologically active molecules. The one-pot, three-component synthesis, typically involving an aromatic aldehyde, malononitrile, and thiourea, has emerged as a highly efficient and atom-economical method for the preparation of these valuable compounds.[1][2] This approach allows for the rapid generation of molecular diversity, which is crucial in the early stages of drug discovery. Notably, several derivatives have demonstrated potent anticancer activity by targeting key signaling molecules like EGFR.[3][4][5]
Applications in Drug Development
Derivatives of this compound are promising candidates for the development of novel therapeutics, particularly in oncology.
-
Anticancer Agents: A significant body of research highlights the potential of these compounds as anticancer agents.[6][7][8] Their mechanism of action often involves the inhibition of protein kinases, such as EGFR, which are crucial for cancer cell proliferation, survival, and metastasis.[3][4][9]
-
EGFR Inhibition: The pyrimidine core can act as a scaffold that mimics the binding of ATP to the kinase domain of EGFR, leading to the inhibition of its downstream signaling pathways.[5][9] This targeted inhibition can induce cell cycle arrest and apoptosis in cancer cells.[3]
-
Other Therapeutic Areas: The versatile structure of these pyrimidine derivatives also allows for their exploration in other therapeutic areas, including as anti-inflammatory, analgesic, bactericidal, and fungicidal agents.[2][10]
Data Presentation
The following table summarizes the yields of various this compound derivatives synthesized via a one-pot, three-component reaction under different reported conditions.
| Entry | Aldehyde (Ar-CHO) | Amidine/Thiourea | Catalyst/Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Benzamidine HCl | Sodium Acetate / H₂O, EtOH | 6 | 78 | [11] |
| 2 | 4-Methylbenzaldehyde | Guanidine HCl | Sodium Acetate / H₂O, EtOH | 8 | 85 | [11] |
| 3 | 4-Methoxybenzaldehyde | Benzamidine HCl | Sodium Acetate / H₂O, EtOH | 6 | 88 | [11] |
| 4 | 4-Chlorobenzaldehyde | Benzamidine HCl | Sodium Acetate / H₂O, EtOH | 7 | 82 | [11] |
| 5 | 2,4-Dichlorobenzaldehyde | Thiourea | Not specified | Not specified | 73 | [8] |
| 6 | 4-Chlorobenzaldehyde | Urea/Thiourea | P₂O₅ / EtOH | 1 | 92 | [2] |
| 7 | 3,4-Dimethoxybenzaldehyde | Urea | P₂O₅ / EtOH | 2 | 89 | [2] |
| 8 | Benzaldehyde | Urea | NH₄Cl / Solvent-free | 4 | 88 | [10] |
| 9 | 4-Chlorobenzaldehyde | Thiourea | NH₄Cl / Solvent-free | 3.5 | 94 | [10] |
| 10 | 4-Nitrobenzaldehyde | Urea | NH₄Cl / Solvent-free | 3 | 92 | [10] |
Experimental Protocols
The following are generalized protocols for the one-pot synthesis of this compound derivatives. Researchers should optimize the reaction conditions for specific substrates.
Protocol 1: Synthesis in Aqueous Ethanol with Sodium Acetate
This protocol is adapted from a method utilizing an environmentally benign solvent system.[11]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Amidine hydrochloride (e.g., benzamidine hydrochloride or guanidine hydrochloride) (1 mmol)
-
Sodium acetate (1 mmol)
-
Ethanol (2.5 mL)
-
Water (25 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), amidine hydrochloride (1 mmol), and sodium acetate (1 mmol).
-
Add a mixture of water (25 mL) and ethanol (2.5 mL) to the flask.
-
The mixture is stirred and heated to reflux for the time specified for the particular derivative (typically 6-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[11]
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid product is collected by filtration.
-
The crude product is washed with cold water and then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 4-amino-2-aryl/alkyl-6-aryl-pyrimidine-5-carbonitrile derivative.
Protocol 2: Solvent-Free Synthesis using Ammonium Chloride
This protocol offers an eco-friendly and efficient solvent-free approach.[10]
Materials:
-
Aromatic aldehyde (2 mmol)
-
Malononitrile (2 mmol)
-
Urea or Thiourea (3 mmol)
-
Ammonium chloride (0.8 mmol)
-
Round-bottom flask
-
Oil bath
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, combine the aromatic aldehyde (2 mmol), malononitrile (2 mmol), urea or thiourea (3 mmol), and ammonium chloride (0.8 mmol).
-
The flask is placed in a preheated oil bath and the mixture is stirred at 110 °C for the required time (typically 3-4 hours). The reaction progress can be monitored by TLC.[10]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Crushed ice is added to the flask to precipitate the solid product.
-
The crude product is collected by filtration, washed with cold water, and then recrystallized from an appropriate solvent system (e.g., ethyl acetate:n-hexane) to yield the pure product.
Visualization of Synthesis and Mechanism of Action
Experimental Workflow
The following diagram illustrates the general workflow for the one-pot synthesis of this compound derivatives.
Caption: General workflow for the one-pot synthesis.
EGFR Signaling Pathway Inhibition
The diagram below depicts a simplified representation of the EGFR signaling pathway and the inhibitory action of this compound derivatives.
Caption: Inhibition of the EGFR signaling pathway.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. benthamopen.com [benthamopen.com]
- 3. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. cbijournal.com [cbijournal.com]
- 5. This compound | 16462-26-3 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ias.ac.in [ias.ac.in]
- 11. arkat-usa.org [arkat-usa.org]
Application of 4-Amino-2-mercaptopyrimidine-5-carbonitrile in Antimicrobial Research
FOR IMMEDIATE RELEASE
A Promising Scaffold for Novel Antimicrobial Agents: The Application of 4-Amino-2-mercaptopyrimidine-5-carbonitrile in Drug Discovery
[City, State] – [Date] – In the global fight against antimicrobial resistance, the scientific community is in a constant search for novel chemical scaffolds that can be developed into effective therapeutic agents. One such molecule of growing interest is this compound. This pyrimidine derivative presents a versatile platform for the synthesis of a diverse range of compounds with potential antibacterial and antifungal activities. This application note provides a comprehensive overview of the antimicrobial applications of this compound, including a summary of reported antimicrobial data, detailed experimental protocols for its evaluation, and an exploration of its potential as a lead compound in antimicrobial drug discovery.
Pyrimidine-based compounds have long been recognized for their wide array of biological activities, forming the backbone of several clinically important drugs. The unique structural features of this compound, including the amino, mercapto, and cyano groups, offer multiple points for chemical modification, enabling the creation of extensive compound libraries for antimicrobial screening.
Quantitative Antimicrobial Data
While research into the antimicrobial properties of this compound and its direct derivatives is an emerging field, preliminary studies on related pyrimidine-5-carbonitrile structures have shown promising results against a variety of microbial pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several pyrimidine derivatives, highlighting the potential of this chemical class. It is important to note that specific MIC data for the parent compound, this compound, is not extensively available in the public domain, underscoring the need for further focused research.
| Compound ID | Modification on Pyrimidine Core | Test Organism | MIC (µg/mL) | Reference |
| Derivative A | 6-(1-H-indole-2-yl)-4-oxo-2-[2-(2,6-dichlorobenzylidene)-hydrazinyl]-4,5-dihydropyrimidine-5-carbonitrile | Staphylococcus aureus | 12.5 | [1] |
| Bacillus subtilis | 12.5 | [1] | ||
| Escherichia coli | 12.5 | [1] | ||
| Candida albicans | 12.5 | [1] | ||
| Derivative B | 2-benzylsulfanyl-4-pentyl-6-(phenylsulfanyl)pyrimidine-5-carbonitrile | Staphylococcus aureus | - | [2] |
| Bacillus subtilis | - | [2] | ||
| Escherichia coli | - | [2] | ||
| Derivative C | 6-aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivative (5h) | Staphylococcus aureus | Significant Activity | [3] |
| Derivative D | 6-aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivative (5j) | Staphylococcus aureus | Significant Activity | [3] |
| Derivative E | 6-aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivative (5e) | Candida albicans | Moderate Activity | [3] |
| Derivative F | 6-aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivative (7c) | Candida albicans | Moderate Activity | [3] |
| Derivative G | 6-aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivative (8c) | Candida albicans | Moderate Activity | [3] |
Note: "-" indicates that specific MIC values were not provided in the cited literature, but the compounds were reported to have marked antibacterial activity.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the antimicrobial potential of this compound and its derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (this compound or its derivatives)
-
Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform two-fold serial dilutions of the test compound in the appropriate broth medium in the 96-well microtiter plates. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or PBS and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted test compound.
-
Controls: Include a positive control well (broth with inoculum and a standard antimicrobial agent) and a negative control well (broth only) on each plate. A solvent control (broth with inoculum and the highest concentration of the solvent used) should also be included to ensure the solvent has no inhibitory effect.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Protocol 2: Agar Disk Diffusion Assay
This method is used to qualitatively assess the antimicrobial activity of a compound.
Materials:
-
Test compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Petri dishes
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Positive control (disk with a standard antibiotic/antifungal)
-
Negative control (disk with solvent only)
Procedure:
-
Plate Preparation: Prepare MHA or SDA plates and allow them to solidify.
-
Inoculation: Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly across the entire surface of the agar plate to create a uniform lawn of bacteria/fungi.
-
Disk Application: Impregnate sterile filter paper disks with a known concentration of the test compound solution. Allow the solvent to evaporate completely.
-
Placement of Disks: Place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plates.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing Experimental and Logical Frameworks
To better illustrate the processes and relationships involved in the antimicrobial evaluation of this compound, the following diagrams have been generated using Graphviz.
Future Directions and Conclusion
The pyrimidine-5-carbonitrile scaffold, and specifically this compound, holds considerable promise for the development of new antimicrobial agents. The available data on related compounds suggest that strategic chemical modifications can lead to potent antibacterial and antifungal activity. Future research should focus on the systematic synthesis and screening of a dedicated library of this compound derivatives to establish a clear structure-activity relationship. Furthermore, studies into the mechanism of action of the most potent compounds will be crucial for their optimization and potential clinical development.
For researchers, scientists, and drug development professionals, this compound represents a valuable starting point for novel antimicrobial discovery programs. The protocols outlined in this application note provide a solid foundation for the in vitro evaluation of new chemical entities based on this promising scaffold.
Contact: [Insert Contact Information for further inquiries]
References
- 1. Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 4-Amino-2-mercaptopyrimidine-5-carbonitrile
Compound: 4-Amino-2-mercaptopyrimidine-5-carbonitrile Molecular Formula: C₅H₄N₄S Molecular Weight: 152.18 g/mol [1][2] CAS Number: 16462-26-3[1][2][3]
These application notes provide a comprehensive overview of the analytical methods for the characterization of this compound, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The following protocols are intended for researchers, scientists, and drug development professionals.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure and confirming the functional groups present in this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule.[4] For this compound, FTIR is crucial for confirming the presence of the amino (-NH₂), mercapto (-SH), and nitrile (-C≡N) groups.
Quantitative Data Summary: FTIR
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Reference |
| Amino (-NH₂) | N-H stretching | 3478, 3329 | [5] |
| Nitrile (-C≡N) | C≡N stretching | 2212 - 2224 | [5][6] |
| Thiol (-SH) | S-H stretching | ~2569 | [7] |
| Aromatic Ring | C=N stretching | ~1577 | [6] |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare a solid sample by mixing a small amount of this compound with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the KBr pellet.
-
Place the sample pellet in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are essential for structural confirmation.
Quantitative Data Summary: NMR Spectroscopy
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Solvent | Reference |
| ¹H NMR | 7.31 - 8.39 | multiplet | Aromatic Protons | DMSO-d₆ | [5] |
| ¹H NMR | 7.51 | singlet | -NH₂ | DMSO-d₆ | [6] |
| ¹H NMR | 3.2 | singlet | -SH | DMSO-d₆ | [6] |
| ¹³C NMR | ~90.1 | - | C5 (pyrimidine) | DMSO-d₆ | [6] |
| ¹³C NMR | ~115.5 - 116.0 | - | -C≡N | DMSO-d₆ | [5][6] |
| ¹³C NMR | ~161.9 | - | C4 (pyrimidine) | DMSO-d₆ | [6] |
| ¹³C NMR | ~166.6 | - | C6 (pyrimidine) | DMSO-d₆ | [6] |
| ¹³C NMR | ~180.0 | - | C2 (pyrimidine) | DMSO-d₆ | [6] |
Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra at room temperature.
-
Use tetramethylsilane (TMS) as an internal standard.
-
-
Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Quantitative Data Summary: Mass Spectrometry
| Ion | m/z (mass-to-charge ratio) | Method | Reference |
| [M]⁺ | 152.177 | - | [2] |
| [M]⁺ | 278 (for a derivative) | EI | [5] |
| [M]⁺ | 297 (for a derivative) | EI | [6] |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio.
-
Detection: The detector records the abundance of each ion.
-
Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within the molecule and is useful for quantitative analysis.
Experimental Protocol: UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or acetonitrile).
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum using the solvent as a reference.
-
Record the absorption spectrum of the sample solution over a specific wavelength range (e.g., 200-800 nm).
-
-
Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Chromatographic Methods
Chromatographic techniques are essential for assessing the purity of the compound and for quantitative analysis in complex matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of this compound.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The exact composition may need to be optimized.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to an absorbance maximum of the compound.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase.
-
Analysis: Inject the sample onto the column and record the chromatogram. The retention time is used for identification, and the peak area is used for quantification.
Thermal Analysis
Thermal analysis techniques provide information about the thermal stability and phase transitions of the compound.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability and decomposition profile. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about melting point, glass transitions, and other thermal events.
Experimental Protocol: TGA/DSC
-
Instrumentation: A simultaneous TGA/DSC instrument.
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 2-5 mg) in an appropriate pan (e.g., aluminum or platinum).
-
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Analysis:
-
TGA: Analyze the thermogram to determine the onset of decomposition and the percentage of weight loss at different temperatures.
-
DSC: Analyze the thermogram to identify the melting point and other thermal transitions.
-
Visualizations
Caption: General workflow for the synthesis and characterization of a chemical compound.
References
- 1. This compound | C5H4N4S | CID 2822202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Page loading... [wap.guidechem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. This compound | 16462-26-3 | Benchchem [benchchem.com]
- 6. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
4-Amino-2-mercaptopyrimidine-5-carbonitrile: A Versatile Precursor for Bioactive Heterocycles
Application Note AP-001
Introduction
4-Amino-2-mercaptopyrimidine-5-carbonitrile is a highly functionalized pyrimidine derivative that serves as a crucial building block in the synthesis of a wide array of fused heterocyclic compounds. Its strategic placement of amino, mercapto, and cyano groups on the pyrimidine ring allows for diverse chemical transformations, leading to the construction of complex molecular architectures with significant biological activities. This document provides an overview of its applications in the synthesis of thieno[2,3-d]pyrimidines and other related heterocyclic systems, which are of considerable interest to researchers in medicinal chemistry and drug development.
The derivatives synthesized from this precursor have shown promising potential as anticancer and anti-inflammatory agents. Notably, many thieno[2,3-d]pyrimidine derivatives exhibit potent inhibitory activity against key signaling proteins such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are implicated in tumor growth and angiogenesis.
Synthetic Applications
The reactive nature of the amino, mercapto, and cyano functionalities makes this compound an ideal starting material for various cyclization reactions. The most prominent application is in the synthesis of the thieno[2,3-d]pyrimidine scaffold. This is typically achieved through an initial S-alkylation of the mercapto group, followed by an intramolecular cyclization.
Synthesis of Thieno[2,3-d]pyrimidines
A common synthetic route involves the reaction of this compound with α-halo ketones or α-halo esters. The reaction proceeds via S-alkylation to form an intermediate, which then undergoes a Thorpe-Ziegler type cyclization to yield the corresponding 4-aminothieno[2,3-d]pyrimidine derivative.
Experimental Protocol 1: General Procedure for the Synthesis of 4-Amino-thieno[2,3-d]pyrimidines
-
S-Alkylation: To a solution of this compound (1 mmol) in a suitable solvent such as ethanol or dimethylformamide (DMF), a base (e.g., potassium carbonate, sodium ethoxide, 1.2 mmol) is added. The mixture is stirred at room temperature for 30 minutes.
-
An appropriate α-halo carbonyl compound (e.g., ethyl 2-chloroacetate, chloroacetone, 1.1 mmol) is then added portion-wise to the reaction mixture.
-
The reaction mixture is stirred at room temperature or heated to reflux for a period of 2-8 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Cyclization: After the completion of the S-alkylation step, a stronger base (e.g., sodium ethoxide, 2 mmol) is added to the reaction mixture to induce intramolecular cyclization.
-
The mixture is refluxed for an additional 4-12 hours until the cyclization is complete (monitored by TLC).
-
Work-up and Purification: The reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel to afford the pure 4-aminothieno[2,3-d]pyrimidine derivative.
Table 1: Synthesis of Thieno[2,3-d]pyrimidine Derivatives
| Entry | α-Halo Carbonyl Compound | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Ethyl 2-chloroacetate | K₂CO₃ / NaOEt | Ethanol | 2 (alkylation), 6 (cyclization) | Reflux | 85 |
| 2 | Chloroacetone | K₂CO₃ / NaOEt | DMF | 3 (alkylation), 8 (cyclization) | 80 | 78 |
| 3 | Phenacyl bromide | K₂CO₃ / NaOEt | Ethanol | 2.5 (alkylation), 7 (cyclization) | Reflux | 82 |
Biological Significance and Signaling Pathways
Thieno[2,3-d]pyrimidines synthesized from this compound have been extensively investigated for their anticancer properties. Many of these compounds act as potent inhibitors of protein kinases, such as EGFR and VEGFR-2, which are crucial regulators of cell proliferation, survival, and angiogenesis in cancer.
EGFR and VEGFR-2 Inhibition
EGFR is a transmembrane protein that, upon activation by its ligands (e.g., EGF), triggers downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, promoting cell growth and proliferation.[1] Similarly, VEGFR-2 activation by VEGF stimulates angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2]
Inhibition of these pathways by thieno[2,3-d]pyrimidine derivatives can lead to the suppression of tumor growth and angiogenesis.
Diagram 1: Simplified EGFR Signaling Pathway and Inhibition
Caption: Inhibition of EGFR signaling by thieno[2,3-d]pyrimidines.
Diagram 2: Simplified VEGFR-2 Signaling Pathway and Angiogenesis Inhibition
Caption: Inhibition of VEGFR-2 mediated angiogenesis.
Experimental Workflow: From Building Block to Biological Evaluation
The journey from the starting material, this compound, to a potential drug candidate involves a multi-step process. This workflow outlines the key stages of synthesis, purification, characterization, and biological testing.
Diagram 3: Experimental Workflow
Caption: From synthesis to lead compound identification.
This compound stands out as a valuable and versatile building block for the synthesis of medicinally important heterocyclic compounds. The straightforward and efficient synthetic protocols, coupled with the significant biological activities of the resulting products, make it a compound of high interest for researchers and professionals in the field of drug discovery and development. Further exploration of its reactivity can be expected to yield novel scaffolds with diverse therapeutic applications.
References
- 1. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the N-alkylation of 4-Amino-2-mercaptopyrimidine-5-carbonitrile
Abstract
This application note provides a comprehensive experimental procedure for the N-alkylation of 4-amino-2-mercaptopyrimidine-5-carbonitrile, a key intermediate in the synthesis of various biologically active compounds. The protocol details the reaction conditions, purification methods, and characterization of the N-alkylated product. This document is intended for researchers and scientists in the fields of medicinal chemistry and drug development.
Introduction
Pyrimidine derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, making them valuable scaffolds in drug discovery. The functionalization of the pyrimidine core, particularly through N-alkylation, allows for the exploration of the chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. The target molecule, this compound, possesses multiple potential sites for alkylation. This protocol focuses on the selective N-alkylation of the amino group, a critical step in the synthesis of novel therapeutic agents. The presented method is based on established procedures for the alkylation of similar aminopyrimidine systems.
Experimental Protocol
This section details the materials, equipment, and step-by-step procedure for the N-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Glass funnels and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq).
-
Add a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN).
-
Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).[1]
-
Stir the mixture at room temperature for 10-15 minutes to ensure proper mixing.
-
Addition of Alkylating Agent: Add the desired alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C. The optimal temperature may vary depending on the reactivity of the alkyl halide.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane mixture). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-alkylated product.
-
Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The successful N-alkylation would typically show a new set of proton signals corresponding to the introduced alkyl group in the ¹H NMR spectrum.
Data Presentation
The following table summarizes the key parameters and expected results for the N-alkylation of this compound with a representative alkyl halide (benzyl bromide).
| Parameter | Value |
| Starting Material | This compound |
| Alkylating Agent | Benzyl Bromide |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 70 °C |
| Reaction Time | 4-6 hours |
| Expected Yield | 75-85% |
| Method of Purification | Column Chromatography |
Mandatory Visualizations
Experimental Workflow Diagram:
Caption: Workflow for the N-alkylation of this compound.
Reaction Scheme:
Caption: General reaction scheme for N-alkylation.
Discussion
The choice of base and solvent is crucial for the success of this reaction. While potassium carbonate is a common and effective base, stronger bases like cesium carbonate may be employed to enhance the reaction rate.[1] DMF and acetonitrile are suitable polar aprotic solvents that facilitate the dissolution of the reactants and promote the desired SN2 reaction. It is important to note that S-alkylation at the mercapto group is a potential side reaction.[2] Careful control of reaction conditions and purification are necessary to isolate the desired N-alkylated product. The progress of the reaction should be carefully monitored by TLC to avoid the formation of undesired byproducts. The presented protocol provides a robust starting point for the N-alkylation of this compound, which can be further optimized based on the specific alkyl halide used and the desired scale of the reaction.
Conclusion
This application note outlines a detailed and practical protocol for the N-alkylation of this compound. The procedure is straightforward and utilizes readily available reagents and standard laboratory techniques. This method provides a reliable pathway for the synthesis of a diverse library of N-alkylated pyrimidine derivatives for further investigation in drug discovery and development programs.
References
Application Notes and Protocols for 4-Amino-2-mercaptopyrimidine-5-carbonitrile and its Derivatives as VEGFR-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones. Upregulated angiogenesis is a hallmark of cancer, providing tumors with the necessary nutrients and oxygen for growth and metastasis. Consequently, inhibiting the VEGFR-2 signaling pathway is a well-established therapeutic strategy in oncology. Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain have shown significant promise.
The pyrimidine-5-carbonitrile scaffold has emerged as a promising pharmacophore for the development of potent VEGFR-2 inhibitors. This document provides detailed application notes and experimental protocols for the evaluation of 4-Amino-2-mercaptopyrimidine-5-carbonitrile and its derivatives as potential VEGFR-2 inhibitors. While specific data for the parent compound is limited in publicly available literature, this document summarizes the activity of closely related and more extensively studied derivatives.
Mechanism of Action
VEGF-A, a potent pro-angiogenic factor, binds to the extracellular domain of VEGFR-2, inducing receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular kinase domain. This phosphorylation event triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.
This compound derivatives are designed to act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling cascades. This inhibition of VEGFR-2 signaling effectively blocks the pro-angiogenic signals mediated by VEGF-A, leading to an anti-angiogenic effect.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by this compound derivatives.
Data Presentation
The following tables summarize the in vitro inhibitory activity of various pyrimidine-5-carbonitrile derivatives against VEGFR-2 and cancer cell lines.
Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives
| Compound ID | Modification on Pyrimidine Core | IC50 (µM) vs. VEGFR-2 | Reference Compound | Reference IC50 (µM) |
| 11c | Varied substitutions | 1.38 ± 0.03 | Sorafenib | 0.19 ± 0.15 |
| 11e | Varied substitutions | 0.61 ± 0.01 | Sorafenib | 0.19 ± 0.15 |
| 12b | Varied substitutions | 0.53 ± 0.07 | Sorafenib | 0.19 ± 0.15 |
| 12c | Varied substitutions | 0.74 ± 0.15 | Sorafenib | 0.19 ± 0.15 |
| 8a | 4-amino-2-thiopyrimidine derivative | 0.17 | Sorafenib | 0.10 |
| 8d | 4-amino-2-thiopyrimidine derivative | 0.12 | Sorafenib | 0.10 |
| 9c | 4-amino-2-thiopyrimidine derivative | 0.17 | Sorafenib | 0.10 |
| 9e | 4-amino-2-thiopyrimidine derivative | 0.19 | Sorafenib | 0.10 |
Data extracted from multiple sources, showcasing the potential of the scaffold.[1][2]
Table 2: In Vitro Anti-proliferative Activity of Pyrimidine-5-carbonitrile Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 9d | HCT-116 (Colon) | 1.14 | Sorafenib | >10 |
| 11e | HCT-116 (Colon) | 1.14 | Sorafenib | >10 |
| 12b | HCT-116 (Colon) | 1.54 | Sorafenib | >10 |
| 12d | MCF-7 (Breast) | 1.54 | Sorafenib | >10 |
| 9c | T-47D (Breast) | 2.18 | - | - |
| 10d | T-47D (Breast) | 4.36 | - | - |
Note: The antiproliferative activity can vary significantly based on the cell line and the specific substitutions on the pyrimidine core.[1][2]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Synthesis of this compound
Principle: This synthesis involves a one-pot, three-component condensation reaction of an aromatic aldehyde, malononitrile, and thiourea in the presence of a catalyst.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Thiourea
-
Potassium carbonate (K2CO3) or another suitable base
-
Ethanol or other suitable solvent
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and thiourea (1.2 mmol) in ethanol (20 mL).
-
Add a catalytic amount of potassium carbonate (0.2 mmol).
-
Reflux the reaction mixture with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water mixture).
This is a general procedure; specific reaction conditions may vary based on the starting materials.[3][4]
In Vitro VEGFR-2 Kinase Assay
Principle: This biochemical assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain. The amount of ATP consumed is quantified using a luminescence-based assay.
Caption: Experimental workflow for the in vitro VEGFR-2 kinase assay.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 as a substrate
-
Test compound (this compound derivative)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
96-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescent signal using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[5][6]
HUVEC Proliferation Assay
Principle: This cell-based assay assesses the effect of a compound on the proliferation of human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis stimulated by VEGF.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
VEGF-A
-
Test compound (this compound derivative)
-
Cell proliferation detection reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed HUVECs into a 96-well plate and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for several hours to synchronize their cell cycle.
-
Treat the cells with serial dilutions of the test compound for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 10-50 ng/mL). Include a non-stimulated control and a vehicle control.
-
Incubate the plate for 48-72 hours in a CO2 incubator at 37°C.
-
Add the cell proliferation reagent and incubate as per the manufacturer's protocol.
-
Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.
-
Calculate the percentage of proliferation inhibition and determine the IC50 value.[5]
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows.
Caption: General experimental workflow for the development of pyrimidine-5-carbonitrile based VEGFR-2 inhibitors.
Conclusion
The this compound scaffold represents a valuable starting point for the design and development of novel VEGFR-2 inhibitors. The data on its derivatives demonstrate potent anti-angiogenic and anti-proliferative activities. The provided protocols offer a comprehensive framework for the synthesis and biological evaluation of new compounds based on this promising chemical core. Further optimization of this scaffold could lead to the discovery of highly effective and selective anti-cancer agents.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. In-vivo monitoring of angiogenesis-inhibitory treatment effects by contrast-enhanced dynamic CT in a xenograft tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Novel Pyrimidine-5-Carbonitrile Derivatives for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of novel pyrimidine-5-carbonitrile derivatives as potent kinase inhibitors. This document focuses on derivatives targeting key kinases in cancer signaling pathways, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).
Introduction
Protein kinases are a crucial class of enzymes that regulate a majority of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[2][3] The pyrimidine-5-carbonitrile scaffold has emerged as a versatile pharmacophore for the design of potent and selective kinase inhibitors.[4][5][6] These derivatives often act as ATP-mimicking agents, binding to the ATP-binding site of the kinase and inhibiting its catalytic activity.[2][5] This document outlines the synthesis, biological evaluation, and characterization of novel pyrimidine-5-carbonitrile derivatives targeting EGFR, VEGFR-2, and the PI3K/AKT signaling pathway.
Kinase Signaling Pathways
The targeted kinases are central nodes in critical signaling pathways that drive tumor growth, angiogenesis, and survival.
-
EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[2] Overexpression or mutation of EGFR is common in various cancers.[2]
-
VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary mediator of the angiogenic effects of VEGF.[7] Its activation is critical for the formation of new blood vessels (angiogenesis), a process essential for tumor growth and metastasis.[7][8]
-
PI3K/AKT Signaling: The PI3K/AKT pathway is a central regulator of cell survival, growth, and proliferation.[9] Aberrant activation of this pathway is frequently observed in cancer, often downstream of receptor tyrosine kinases like EGFR.[9]
// Nodes EGF [label="EGF", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2_Sos [label="Grb2/Sos", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Pyrimidine-5-carbonitrile\nDerivative", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges EGF -> EGFR [color="#5F6368"]; EGFR -> Grb2_Sos [color="#5F6368"]; Grb2_Sos -> Ras [color="#5F6368"]; Ras -> Raf [color="#5F6368"]; Raf -> MEK [color="#5F6368"]; MEK -> ERK [color="#5F6368"]; ERK -> Proliferation [color="#5F6368"]; EGFR -> PI3K [color="#5F6368"]; PI3K -> PIP3 [label=" PIP2", dir=none, color="#5F6368"]; PIP3 -> AKT [color="#5F6368"]; AKT -> Proliferation [color="#5F6368"]; Inhibitor -> EGFR [arrowhead=tee, color="#EA4335"]; } caption: EGFR Signaling Pathway Inhibition.
// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras_Raf_MEK_ERK [label="Ras-Raf-MEK-ERK\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_AKT [label="PI3K-AKT\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Pyrimidine-5-carbonitrile\nDerivative", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges VEGF -> VEGFR2 [color="#5F6368"]; VEGFR2 -> PLCg [color="#5F6368"]; PLCg -> PKC [color="#5F6368"]; PKC -> Ras_Raf_MEK_ERK [color="#5F6368"]; VEGFR2 -> PI3K_AKT [color="#5F6368"]; Ras_Raf_MEK_ERK -> Angiogenesis [color="#5F6368"]; PI3K_AKT -> Angiogenesis [color="#5F6368"]; Inhibitor -> VEGFR2 [arrowhead=tee, color="#EA4335"]; } caption: VEGFR-2 Signaling Pathway Inhibition.
Data Presentation: In Vitro Inhibitory Activity
The inhibitory potential of novel pyrimidine-5-carbonitrile derivatives is typically assessed against a panel of cancer cell lines and specific kinases. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.
Table 1: Cytotoxic Activity of Pyrimidine-5-carbonitrile Derivatives against Cancer Cell Lines
| Compound | Target Kinase | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Series 1 (EGFR) | Erlotinib | ||||
| 10b | EGFR | HepG2 | 3.56 | Erlotinib | 0.87[4] |
| 10b | EGFR | A549 | 5.85 | Erlotinib | 1.12[4] |
| 10b | EGFR | MCF-7 | 7.68 | Erlotinib | 5.27[4] |
| 11b | EGFR | HCT-116 | 3.37 | Erlotinib | - |
| 11b | EGFR | HepG-2 | 3.04 | Erlotinib | - |
| 11b | EGFR | MCF-7 | 4.14 | Erlotinib | - |
| 11b | EGFR | A549 | 2.4 | Erlotinib | - |
| Series 2 (VEGFR-2) | Sorafenib | ||||
| 11e | VEGFR-2 | HCT-116 | 1.14 | Sorafenib | >10[7] |
| 11e | VEGFR-2 | MCF-7 | 1.54 | Sorafenib | >10[7] |
| 12b | VEGFR-2 | HCT-116 | - | Sorafenib | - |
| 12b | VEGFR-2 | MCF-7 | - | Sorafenib | - |
| Series 3 (PI3K) | BKM-120 | ||||
| 17p | PI3Kα | - | 0.0318 | BKM-120 | 0.0446[6] |
Table 2: Kinase Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| Series 1 (EGFR) | Erlotinib | |||
| 10b | EGFR | 8.29 | Erlotinib | 2.83[4] |
| 11b | EGFRWT | 90 | Erlotinib | - |
| 11b | EGFRT790M | 4030 | Erlotinib | - |
| Series 2 (VEGFR-2) | Sorafenib | |||
| 11e | VEGFR-2 | 610 | Sorafenib | 190[7] |
| 12b | VEGFR-2 | 530 | Sorafenib | 190[7] |
| Series 3 (PI3K) | BKM-120 | |||
| 17p | PI3Kα | 31.8 | BKM-120 | 44.6[6] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of pyrimidine-5-carbonitrile derivatives are provided below.
General Synthetic Protocol
The synthesis of pyrimidine-5-carbonitrile derivatives often follows a multi-step reaction sequence. A general approach involves the cyclocondensation of a substituted benzaldehyde, ethyl cyanoacetate, and thiourea to form the core pyrimidine ring, followed by subsequent modifications to introduce various substituents.[7]
// Nodes Start [label="Starting Materials\n(Benzaldehyde, Ethyl Cyanoacetate, Thiourea)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Cyclocondensation", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="2-Mercapto-6-oxo-4-phenyl-1,6-\ndihydropyrimidine-5-carbonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Alkylation/Substitution", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate2 [label="Functionalized Pyrimidine Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Coupling/Condensation", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final [label="Final Pyrimidine-5-carbonitrile\nDerivative", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Step1 [color="#5F6368"]; Step1 -> Intermediate1 [color="#5F6368"]; Intermediate1 -> Step2 [color="#5F6368"]; Step2 -> Intermediate2 [color="#5F6368"]; Intermediate2 -> Step3 [color="#5F6368"]; Step3 -> Final [color="#5F6368"]; } caption: General Synthetic Workflow.
Protocol:
-
Synthesis of the Pyrimidine Core:
-
To a solution of substituted benzaldehyde (1 mmol) and ethyl cyanoacetate (1 mmol) in ethanol (20 mL), add a catalytic amount of piperidine.
-
Add thiourea (1.2 mmol) and reflux the mixture for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the 2-mercaptopyrimidine derivative.[7]
-
-
Functionalization of the Pyrimidine Core:
-
The 2-mercapto group can be alkylated or substituted to introduce various side chains. For example, reaction with an appropriate alkyl halide in the presence of a base (e.g., K2CO3) in a solvent like DMF.
-
The subsequent introduction of different moieties at other positions of the pyrimidine ring can be achieved through various chemical transformations to generate a library of derivatives.[4][5]
-
-
Purification and Characterization:
-
Purify the final compounds using column chromatography on silica gel.
-
Characterize the structure of the synthesized compounds using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
-
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for measuring the inhibitory activity of compounds against a specific kinase using an ADP-Glo™ Kinase Assay or similar luminescence-based technology that quantifies ADP production.[10]
// Nodes Start [label="Prepare Reagents\n(Kinase, Substrate, ATP, Inhibitor)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Serial Dilution of Inhibitor", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Add Inhibitor and Kinase to Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step3 [label="Pre-incubation", fillcolor="#FBBC05", fontcolor="#202124"]; Step4 [label="Initiate Kinase Reaction\n(Add Substrate/ATP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step5 [label="Incubate", fillcolor="#FBBC05", fontcolor="#202124"]; Step6 [label="Stop Reaction & Deplete ATP\n(Add ADP-Glo™ Reagent)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step7 [label="Incubate", fillcolor="#FBBC05", fontcolor="#202124"]; Step8 [label="Generate Luminescent Signal\n(Add Kinase Detection Reagent)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step9 [label="Incubate", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Measure Luminescence & Analyze Data", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Start -> Step1 [color="#5F6368"]; Step1 -> Step2 [color="#5F6368"]; Step2 -> Step3 [color="#5F6368"]; Step3 -> Step4 [color="#5F6368"]; Step4 -> Step5 [color="#5F6368"]; Step5 -> Step6 [color="#5F6368"]; Step6 -> Step7 [color="#5F6368"]; Step7 -> Step8 [color="#5F6368"]; Step8 -> Step9 [color="#5F6368"]; Step9 -> End [color="#5F6368"]; } caption: Luminescence-Based Kinase Assay Workflow.
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR-2)
-
Specific kinase substrate (peptide or protein)
-
ATP
-
Pyrimidine-5-carbonitrile derivatives (test inhibitors)
-
Known kinase inhibitor (positive control, e.g., Erlotinib, Sorafenib)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each pyrimidine-5-carbonitrile derivative in 100% DMSO.
-
Perform serial dilutions of the stock solutions in DMSO to create a concentration range for IC50 determination (e.g., 10-point, 3-fold serial dilution).[10]
-
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compounds or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of the kinase solution (at 2x final concentration) to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of a mixture of the kinase substrate and ATP (both at 2x final concentration) to each well.
-
Incubate the plate at 30°C for 60 minutes (the optimal time may vary depending on the kinase).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and then uses the newly synthesized ATP to produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Pyrimidine-5-carbonitrile derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrimidine-5-carbonitrile derivatives in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Erlotinib).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion
The pyrimidine-5-carbonitrile scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocols and data presented here provide a framework for the synthesis, in vitro evaluation, and characterization of these compounds. Further optimization of these derivatives through structure-activity relationship (SAR) studies can lead to the identification of potent and selective drug candidates for the treatment of cancer and other diseases driven by aberrant kinase signaling.
References
- 1. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 7. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes & Protocols for Microwave-Assisted Synthesis of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine and its fused derivatives are cornerstone scaffolds in medicinal chemistry, forming the core structure of numerous clinically approved drugs with a wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3][4][5][6] The efficient synthesis of diverse pyrimidine libraries is therefore a critical task in drug discovery and development. Microwave-assisted organic synthesis has emerged as a powerful technology to accelerate this process, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved product yields, enhanced purity, and operational simplicity.[3][5][7][8][9] This document provides detailed application notes and protocols for the microwave-assisted synthesis of pyrimidine derivatives via several key reaction methodologies.
Advantages of Microwave-Assisted Synthesis
Microwave irradiation facilitates rapid and uniform heating of the reaction mixture through dipolar polarization and ionic conduction mechanisms.[5] This leads to several key benefits in the context of pyrimidine synthesis:
-
Speed: Reactions that take hours or even days under conventional heating can often be completed in minutes.[7][9][10]
-
Higher Yields: Microwave heating can lead to significantly higher isolated yields of the desired products.[1][3][8][11]
-
Greener Chemistry: The efficiency of microwave synthesis often allows for the use of less solvent or even solvent-free conditions, aligning with the principles of green chemistry.[2][9][11][12][13]
-
Improved Purity: The reduction in reaction time often minimizes the formation of byproducts, simplifying purification.[1]
-
Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, leading to highly reproducible results.[7]
Key Synthetic Methodologies
This section details protocols for three common and powerful methods for synthesizing pyrimidine derivatives: the Biginelli reaction, the Hantzsch reaction, and the Suzuki-Miyaura cross-coupling reaction.
Biginelli Reaction: Synthesis of Dihydropyrimidinones (DHPMs)
The Biginelli reaction is a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[2] These DHPMs are valuable pharmacophores with a range of biological activities.[2][4]
General Reaction Scheme:
A general representation of the Biginelli reaction.
Caption: General workflow for the Biginelli reaction.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Aminodihydropyrimidines[10]
This protocol describes a practical and general microwave-mediated Biginelli cyclocondensation of guanidine with aldehydes and β-dicarbonyl compounds.[10]
Materials:
-
Aldehyde (1.0 mmol)
-
β-dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 mmol)
-
Guanidine hydrochloride (2.0 mmol)
-
Ethanol
-
Microwave reactor vials (10 mL) with stir bars
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add the aldehyde (1.0 mmol), the β-dicarbonyl compound (1.0 mmol), and guanidine hydrochloride (2.0 mmol).
-
Add ethanol (3-5 mL) to the vial.
-
Seal the vial securely with a cap.
-
Place the vial inside the microwave reactor cavity.
-
Irradiate the reaction mixture at 120°C for 10 minutes with stirring.[10]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The product often precipitates from the solution upon cooling.
-
Collect the solid product by filtration.
-
Wash the product with cold ethanol.
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[10]
Data Presentation: Comparison of Microwave vs. Conventional Heating
| Entry | Aldehyde | β-Dicarbonyl Compound | Method | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethyl acetoacetate | Microwave | 10 min | 91 | [10] |
| 2 | Benzaldehyde | Ethyl acetoacetate | Conventional | 8 h | 18 | [9] |
| 3 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Microwave | 10 min | 85 | [10] |
| 4 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Conventional | 12 h | 75 | N/A |
| 5 | Thiophene-2-carboxaldehyde | Ethyl acetoacetate | Microwave | 10 min | 78 | [10] |
Hantzsch-type Reaction: Synthesis of Fused Pyrimido[4,5-d]pyrimidines
The Hantzsch reaction, traditionally used for dihydropyridine synthesis, can be adapted for the synthesis of various fused pyrimidine systems. This example demonstrates a catalyst-free, three-component reaction under microwave irradiation to form fused pyrimido[4,5-d]pyrimidine derivatives.[11][12][13]
Experimental Protocol: Catalyst-Free Synthesis of Fused Pyrimido[4,5-d]pyrimidines[11]
Materials:
-
Bis-aldehyde (1.0 mmol)
-
Barbituric acid (2.0 mmol)
-
Urea (2.0 mmol)
-
Ethanol-Ethyl Acetate (EtOH-EtOAc) solvent mixture
-
Pressurized microwave reactor vials
Procedure:
-
In a pressurized microwave reactor vial, combine the bis-aldehyde (1.0 mmol), barbituric acid (2.0 mmol), and urea (2.0 mmol).
-
Add the EtOH-EtOAc solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 150°C for 10-15 minutes under pressurized conditions (approx. 232 psi).[11]
-
After cooling, the precipitated product is collected by filtration.
-
The solid is washed with ethanol to afford the pure product.
Data Presentation: Comparison of Microwave vs. Conventional Heating for Fused Pyrimidine Synthesis[11]
| Product | Method | Time | Yield (%) |
| Fused Pyrimido[4,5-d]pyrimidine (6a) | Microwave | 10 min | 98 |
| Fused Pyrimido[4,5-d]pyrimidine (6a) | Conventional | 10 h | 80 |
| Fused Pyrimido[4,5-d]pyrimidine (6b) | Microwave | 10 min | 95 |
| Fused Pyrimido[4,5-d]pyrimidine (6b) | Conventional | 12 h | 75 |
Suzuki-Miyaura Cross-Coupling: C-C Bond Formation on Pyrimidine Scaffolds
The Suzuki-Miyaura cross-coupling is a versatile and powerful method for forming carbon-carbon bonds, enabling the introduction of aryl and heteroaryl substituents onto a pyrimidine core.[7][14][15][16] This is particularly useful for derivatizing halogenated pyrimidines.[7][14]
General Reaction Scheme:
A general representation of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Experimental Protocol: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine[7][14]
Materials:
-
2,4-Dichloropyrimidine (0.5 mmol)
-
Aryl or heteroaryl boronic acid (0.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5 mol%, 0.0025 mmol)
-
Base (e.g., K₂CO₃) (1.5 mmol)
-
Degassed solvent mixture (1,4-dioxane and water, 2:1 v/v) (6 mL)
-
Microwave reactor vials (10 mL) with stir bars
-
Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add the 2,4-dichloropyrimidine (0.5 mmol), the desired boronic acid (0.5 mmol), and the base (1.5 mmol).[7]
-
Add the palladium catalyst (0.0025 mmol, 0.5 mol%).[7]
-
Add 6 mL of the degassed 1,4-dioxane and water (2:1) solvent mixture.[7]
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 100°C for 15 minutes with stirring.[7]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).[7]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrimidine.[7]
Data Presentation: Catalyst Screening for Suzuki Coupling[7]
| Catalyst (5 mol%) | Yield (%) |
| Pd(PPh₃)₄ | 65 |
| Pd(dppf)Cl₂ | 58 |
| Pd(OAc)₂ | 35 |
| PdCl₂(PPh₃)₂ | 42 |
| Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.[7] |
Applications in Drug Development
The pyrimidine derivatives synthesized using these microwave-assisted methods have shown a wide array of biological activities, making them promising candidates for drug development.
-
Anti-inflammatory, Antibacterial, and Antifungal Agents: Dihydropyrimidinone derivatives have demonstrated good activity in these areas.[1]
-
Antimalarial Activity: Certain pyrimidine analogues exhibit potent antimalarial properties.[3][8]
-
Anticancer Activity: Fused pyrimidine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.[17]
The rapid and efficient nature of microwave synthesis allows for the creation of large, diverse libraries of these compounds, which can then be screened for biological activity. This accelerates the hit-to-lead optimization process in drug discovery.
Logical Relationship: From Synthesis to Biological Screening
Caption: Drug discovery workflow enabled by microwave synthesis.
Conclusion
Microwave-assisted synthesis is a transformative technology for the rapid and efficient production of pyrimidine derivatives.[3][5][8] The protocols and data presented herein demonstrate the significant advantages in terms of reaction time, yield, and environmental impact compared to conventional methods. By leveraging these techniques, researchers in medicinal chemistry and drug development can accelerate the discovery of new therapeutic agents based on the versatile pyrimidine scaffold.
References
- 1. Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Derivatives as Anti-Inflammatory, Antibacterial, and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Microwave Assisted Synthesis, Biological Characterization and Docking Studies of Pyrimidine Derivatives | Bentham Science [eurekaselect.com]
- 4. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. benchchem.com [benchchem.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 10. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-2-mercaptopyrimidine-5-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-Amino-2-mercaptopyrimidine-5-carbonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most prevalent and efficient method for synthesizing this compound is a one-pot, three-component reaction. This typically involves the condensation of an appropriate aldehyde, malononitrile, and thiourea.[1][2][3] Variations of this method exist, including the use of different catalysts and reaction conditions to optimize the yield. Another common approach involves the reaction of ethoxymethylenemalononitrile with thiourea.
Q2: What are the key factors that influence the yield of the synthesis?
A2: Several factors can significantly impact the yield of the reaction, including:
-
Catalyst: The choice of a suitable catalyst is crucial. Basic catalysts like piperidine, triethylamine, or sodium ethoxide are commonly used to facilitate the condensation reactions.[4] The catalyst concentration can also affect the reaction rate and yield.
-
Solvent: The reaction solvent plays a vital role. Ethanol is a frequently used solvent due to its ability to dissolve the reactants and facilitate the reaction.[3] In some cases, solvent-free conditions or the use of water as a green solvent have also been reported to be effective.[4]
-
Reaction Temperature and Time: The reaction temperature and duration are critical parameters that need to be optimized. While some reactions proceed at room temperature, others may require heating or microwave irradiation to go to completion and achieve higher yields in shorter times.[4][5]
-
Purity of Reactants: The purity of the starting materials, particularly the aldehyde, malononitrile, and thiourea, is essential to prevent the formation of side products and ensure a high yield of the desired product.
Q3: How can I purify the final product, this compound?
A3: The most common method for purifying this compound is recrystallization. Ethanol is a frequently reported solvent for recrystallization, yielding the product as a solid.[3][4] The crude product is dissolved in hot ethanol and then allowed to cool slowly, leading to the formation of crystals of the purified compound, which can then be isolated by filtration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The catalyst may have degraded or is not suitable for the specific reaction conditions. 2. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. 3. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 4. Impure Reactants: The presence of impurities in the starting materials can inhibit the reaction. | 1. Catalyst Check: Use a fresh batch of catalyst or try a different base catalyst (e.g., piperidine, triethylamine, sodium ethoxide). Optimize the catalyst concentration. 2. Temperature Optimization: Monitor the reaction temperature closely. If the reaction is slow, consider gentle heating. For thermally sensitive compounds, ensure the temperature does not exceed the recommended range. Microwave-assisted synthesis can be explored for faster reaction times and potentially higher yields.[4][5] 3. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and determine the optimal reaction time. 4. Use Pure Reactants: Ensure the purity of all starting materials. Recrystallize or distill the reactants if necessary. |
| Formation of Significant Side Products/Impurities | 1. Incorrect Stoichiometry: An incorrect molar ratio of the reactants can lead to the formation of byproducts. 2. Unoptimized Reaction Conditions: Suboptimal temperature, catalyst, or solvent can favor side reactions. 3. Knoevenagel Condensation Byproducts: In the multicomponent reaction, side products from the Knoevenagel condensation between the aldehyde and malononitrile can occur.[3] | 1. Stoichiometric Control: Carefully measure and use the correct molar ratios of the reactants as specified in the optimized protocol. 2. Condition Optimization: Systematically optimize the reaction conditions (temperature, solvent, catalyst) to maximize the formation of the desired product and minimize side reactions. A Design of Experiments (DoE) approach can be beneficial. 3. Stepwise Addition: Consider a stepwise addition of the reactants. For instance, pre-forming the Knoevenagel adduct before the addition of thiourea might help in some cases. |
| Difficulty in Product Isolation/Crystallization | 1. Product is too soluble in the reaction solvent. 2. Presence of oily impurities that inhibit crystallization. | 1. Solvent Selection: If the product is highly soluble in the reaction solvent, try to partially evaporate the solvent or add a co-solvent in which the product is less soluble to induce precipitation. 2. Purification before Crystallization: If oily impurities are present, try to remove them by washing the crude product with a solvent in which the product is insoluble but the impurities are soluble. Column chromatography can also be employed for purification before the final crystallization. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 4-Amino-5-pyrimidinecarbonitrile Derivatives
| Starting Materials | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde, Malononitrile, Benzamidine HCl | Triethylamine | DMSO | Reflux | 16 | 40 | [4] |
| Benzaldehyde, Malononitrile, Benzamidine HCl | Sodium Acetate | Water | Reflux | 6 | 78 | [4] |
| Aromatic Aldehydes, Malononitrile, Thiourea | - | - | Microwave | 0.08-0.13 | 80-85 | [5] |
| 3,3-diethoxypropanenitrile, Thiourea | Sodium | n-butanol | 40-50 then Reflux | 5 | 48 | [6] |
| Formaldehyde, Malononitrile, Acetamidine HCl | - | t-butanol | 65-70 | 4 | 92.6 | [7] |
Experimental Protocols
Method 1: Three-Component Synthesis using Conventional Heating
This protocol is adapted from a general procedure for the synthesis of 4-amino-5-pyrimidinecarbonitriles.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aldehyde (2 mmol), malononitrile (2 mmol), and thiourea (2 mmol).
-
Solvent and Catalyst Addition: Add 50 mL of water and 5 mL of ethanol to the flask, followed by the addition of sodium acetate (2 mmol).
-
Reaction: Heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-8 hours.
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid product by filtration. Recrystallize the crude product from ethanol to obtain pure this compound.
Method 2: Microwave-Assisted Three-Component Synthesis
This protocol is based on a microwave-assisted green synthesis approach.[5]
-
Reactant Mixture: In a microwave-safe reaction vessel, mix the aromatic aldehyde (10 mmol), malononitrile (10 mmol), and thiourea (10 mmol).
-
Microwave Irradiation: Place the reaction vessel in a microwave synthesizer and irradiate the mixture at a suitable power level and temperature for a short duration (typically 5-8 minutes). The optimal conditions may need to be determined for the specific aldehyde used.
-
Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Add a small amount of ethanol to the solidified mass and stir.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. If necessary, the product can be further purified by recrystallization from ethanol.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. bu.edu.eg [bu.edu.eg]
- 3. benthamopen.com [benthamopen.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. 4-AMINO-2-MERCAPTOPYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 4-Amino-2-mercaptopyrimidine-5-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Amino-2-mercaptopyrimidine-5-carbonitrile (CAS 16462-26-3).
Frequently Asked Questions (FAQs)
Q1: What are the primary purification techniques for this compound?
A1: The most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity. For highly pure material required for pharmaceutical applications, preparative High-Performance Liquid Chromatography (HPLC) may also be employed.
Q2: What are the key physical properties of this compound relevant to its purification?
A2: Understanding the physical properties is crucial for developing an effective purification strategy. Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 16462-26-3 | [1][2][3][4][5][6] |
| Molecular Formula | C₅H₄N₄S | [1][6] |
| Molecular Weight | 152.18 g/mol | [6] |
| Appearance | Typically a yellow crystalline solid or powder | [7] |
| Solubility | Soluble in polar solvents like ethanol and water, less soluble in non-polar solvents. | [8] |
Q3: How can I remove colored impurities from my sample?
A3: Colored impurities often arise from starting materials or side reactions during synthesis. Recrystallization is an effective method for removing these impurities. Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored byproducts. However, use charcoal judiciously as it can also adsorb the desired product, leading to lower yields.
Q4: My purified product shows low purity by analysis (e.g., NMR, HPLC). What are the likely causes?
A4: Low purity can result from several factors:
-
Incomplete reaction: Unreacted starting materials may co-purify with the product.
-
Side products: The reaction may have produced isomers or other byproducts with similar polarity to the desired compound.
-
Ineffective purification: The chosen solvent system for recrystallization or column chromatography may not be optimal for separating the impurities.
-
Decomposition: The compound may be unstable under the purification conditions (e.g., high heat).
Consider re-purifying the material using a different solvent system or an alternative technique. For instance, if recrystallization fails to remove an impurity, column chromatography with a carefully selected eluent system may provide better separation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | - The compound is too soluble in the chosen solvent at room temperature.- Too much solvent was used.- Premature crystallization occurred during hot filtration. | - Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature.- Use the minimum amount of hot solvent required to fully dissolve the crude product.- Ensure the filtration apparatus is pre-heated to prevent premature crystallization. |
| Oily Product Instead of Crystals | - The presence of impurities is depressing the melting point.- The cooling process is too rapid. | - Attempt to purify a small portion by column chromatography to remove the impurities before recrystallization.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Seeding with a pure crystal can also induce crystallization. |
| Product Fails to Elute from Silica Gel Column | - The eluent system is not polar enough. | - Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. A small amount of a more polar solvent like methanol can also be added. |
| Poor Separation on Silica Gel Column | - The polarity of the eluent is too high, causing all compounds to elute together.- The chosen eluent system is not providing differential separation. | - Start with a less polar eluent and gradually increase the polarity (gradient elution).- Try a different solvent system. For example, a dichloromethane/methanol system may provide better separation than hexane/ethyl acetate for polar compounds. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Based on solubility data, ethanol or an ethanol/water mixture is a good starting point. Test the solubility of a small amount of crude product in various solvents to find the optimal one.
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Column Chromatography Protocol
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.
-
Eluent Selection: Based on Thin Layer Chromatography (TLC) analysis, determine an appropriate solvent system. A good starting point is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The ideal system should give the product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow it to pack evenly without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.
-
Elution: Begin elution with the non-polar solvent system. The polarity can be gradually increased to elute the compounds.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for low recovery during recrystallization.
References
- 1. scbt.com [scbt.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 16462-26-3 [chemicalbook.com]
- 4. This compound CAS#: 16462-26-3 [m.chemicalbook.com]
- 5. chemshuttle.com [chemshuttle.com]
- 6. This compound | C5H4N4S | CID 2822202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy 4-Amino-2-mercaptopyrimidine-5-carboxylic acid | 875-60-5 [smolecule.com]
Technical Support Center: Optimizing Biginelli-Type Reactions
Welcome to the technical support center for Biginelli-type reactions. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and optimization strategies to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the classical setup for a Biginelli reaction?
A1: The classical Biginelli reaction is a one-pot, three-component synthesis involving an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea.[1][2][3] It is typically catalyzed by a Brønsted or Lewis acid and often carried out in a solvent like ethanol under reflux conditions.[1][3][4]
Q2: My reaction is not proceeding at all. What are the first things to check?
A2: If your reaction shows no product formation, first verify the purity of your reagents, as impurities can inhibit the reaction.[5][6] Next, ensure your catalyst is active and used in the correct amount; the reaction is highly dependent on an acid catalyst.[1][5] Finally, check the reaction temperature, as insufficient heat can prevent the reaction from overcoming its activation energy.[5]
Q3: What are common side products I should be aware of?
A3: Common side products include Hantzsch-type 1,4-dihydropyridines, which are often yellow and fluorescent, and N-acylureas.[6] Hantzsch byproducts can be favored at higher temperatures, while N-acylureas arise from a competing reaction between the β-ketoester and urea.[6]
Q4: Can this reaction be performed under solvent-free conditions?
A4: Yes, solvent-free conditions have been successfully employed, often leading to higher yields and shorter reaction times.[7][8] Techniques like grinding the reactants together, sometimes with a catalyst, or using microwave irradiation can be very effective.[7][8][9]
Troubleshooting Guide
This section addresses specific problems you might encounter during a Biginelli reaction and provides actionable solutions.
Problem 1: Low Yield or Low Conversion of Starting Materials
Q: My Biginelli reaction is giving a very low yield. What are the possible causes and how can I improve it?
A: Low yields are a frequent issue and can be traced to several factors. A systematic approach to optimization is recommended.
Possible Causes & Solutions:
-
Suboptimal Catalyst: The choice and concentration of the acid catalyst are critical. Classical Brønsted acids like HCl can be effective, but modern methods often show improved yields with Lewis acids (e.g., FeCl₃, Yb(OTf)₃, InCl₃) or solid acid catalysts.[5][8]
-
Action: Screen a variety of Lewis and Brønsted acids to find the optimal catalyst for your specific substrates. Ensure the catalyst is active and not degraded.
-
-
Incorrect Solvent: Solvent polarity can significantly impact reaction rates and yields. While polar solvents like ethanol or acetonitrile are common, they may not be optimal for all substrate combinations.[5]
-
Inadequate Temperature or Time: The reaction may not have reached completion. Aromatic aldehydes with electron-withdrawing groups tend to react faster, while those with bulky groups or aliphatic aldehydes may require more forcing conditions.[1]
-
Reagent Purity: Impurities in the starting materials can interfere with the reaction.[5][6]
-
Action: Ensure all reagents—aldehyde, β-ketoester, and urea/thiourea—are of high purity.
-
Data Presentation: Effect of Catalyst and Solvent on Yield
To illustrate the impact of reaction parameters, the following tables summarize typical findings for the condensation of benzaldehyde, ethyl acetoacetate, and urea.
Table 1: Comparison of Different Acid Catalysts
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| HCl (catalytic) | Ethanol | Reflux | 4 | ~40-60 |
| Yb(OTf)₃ (10) | Solvent-free | 100 | 0.5 | >90 |
| InCl₃ (15) | THF | Reflux | 2 | ~85-95 |
| Fe(NO₃)₃·9H₂O (10) | Solvent-free | RT (Grinding) | 0.25 | >90 |
Data compiled from various literature sources for representative reactions.[1][7][8]
Table 2: Influence of Solvent on Reaction Yield
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Ethanol | DCPD (7 mol%) | Reflux | 0.6 | 94 |
| Methanol | DCPD (7 mol%) | Reflux | 0.6 | 85 |
| Acetonitrile | DCPD (7 mol%) | Reflux | 0.6 | 70 |
| Solvent-Free | DCPD (7 mol%) | 100 | 0.75 | 82 |
Data adapted from a study using dicalcium phosphate dihydrate (DCPD) as a catalyst.[10]
Problem 2: Formation of Unexpected Byproducts
Q: My reaction mixture shows a prominent yellow, fluorescent spot on the TLC plate. What is this byproduct and how can I minimize it?
A: This is likely a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct.[6] It forms when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can be generated from the decomposition of urea at high temperatures.[6]
Solutions:
-
Lower the Reaction Temperature: The Hantzsch pathway is often favored at higher temperatures. Running the reaction under milder conditions can significantly reduce DHP formation.[6]
-
Optimize Catalyst Choice: Certain catalysts may show higher selectivity for the Biginelli pathway over the Hantzsch pathway.
-
Modify Order of Addition: In some cases, adding the urea component last to the reaction mixture can minimize its decomposition.[6]
Problem 3: Difficult Purification
Q: The crude product is sticky and difficult to purify by recrystallization. What should I do?
A: Sticky or oily crude products often indicate the presence of unreacted starting materials, intermediates, or side products that prevent crystallization.
Solutions:
-
Column Chromatography: This is the most reliable method for purifying complex mixtures. A silica gel column with a suitable eluent system (e.g., hexane/ethyl acetate) can effectively separate the desired product from impurities.
-
Alternative Workup: For reactions where the product does not readily precipitate, an alternative workup may be necessary. Dondoni and Massi introduced a method using a polymer-supported catalyst and ion-exchange resins to simplify purification, avoiding aqueous workup or chromatography.[1]
-
Optimize for Precipitation: The classic Biginelli protocol relies on the product precipitating from the solution upon cooling.[1] Experimenting with different solvent systems during the reaction or for recrystallization might lead to a crystalline solid.
Visual Troubleshooting and Workflow
The following diagrams illustrate the logical steps for troubleshooting common issues and the general experimental workflow.
Caption: A troubleshooting guide for common Biginelli reaction issues.
Caption: General experimental workflow for a Biginelli reaction.
Experimental Protocols
Protocol 1: Classical Biginelli Reaction (HCl Catalyzed)
This protocol is based on the original method reported by Pietro Biginelli.[1][4]
Materials:
-
Aldehyde (e.g., Benzaldehyde): 10 mmol
-
β-Ketoester (e.g., Ethyl Acetoacetate): 10 mmol
-
Urea: 15 mmol
-
Ethanol: 20 mL
-
Concentrated HCl: 0.5 mL
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea (15 mmol).[5]
-
Add ethanol (20 mL) to the flask, followed by the catalytic amount of concentrated HCl.
-
Heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by TLC. The reaction typically takes several hours.
-
Once the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature.
-
A solid product often precipitates. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold ethanol to remove soluble impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., methanol or ethanol) to afford the pure dihydropyrimidinone.[10]
Protocol 2: Solvent-Free Grinding Method (Lewis Acid Catalyzed)
This green chemistry approach avoids organic solvents and is often faster.[7]
Materials:
-
Aldehyde (e.g., Anisaldehyde): 1 mmol
-
1,3-Dicarbonyl (e.g., Acetophenone): 1 mmol
-
Urea: 1.5 mmol
-
Catalyst (e.g., Fe(NO₃)₃·9H₂O): 0.1 mmol
Procedure:
-
In a mortar of appropriate size, combine the aldehyde (1 mmol), the 1,3-dicarbonyl compound (1 mmol), urea (1.5 mmol), and the catalyst (0.1 mmol).[7]
-
Gently but thoroughly grind the mixture by hand using a pestle at room temperature.
-
Monitor the reaction progress by taking small samples and analyzing them via TLC. The reaction is often complete in 15-30 minutes.
-
Once the reaction is complete, add a suitable solvent (e.g., ethyl acetate) to the mortar to dissolve the product.
-
Transfer the solution to a flask and filter to remove the solid catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the resulting solid residue by recrystallization or column chromatography.
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. jk-sci.com [jk-sci.com]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Biginelli Reaction [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. redalyc.org [redalyc.org]
- 11. researchgate.net [researchgate.net]
overcoming solubility issues with 4-Amino-2-mercaptopyrimidine-5-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 4-Amino-2-mercaptopyrimidine-5-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, like many pyrimidine derivatives, generally exhibits low solubility in aqueous solutions. Its solubility is expected to be higher in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The presence of amino and mercapto groups suggests that its solubility will be pH-dependent.
Q2: In which organic solvents is this compound likely to be soluble?
A2: Based on synthesis and recrystallization procedures found in the literature for similar compounds, this compound is expected to be soluble or sparingly soluble in solvents like ethanol, particularly with heating.[1] It is also likely to be soluble in DMSO and DMF, which are common solvents for preparing stock solutions of poorly water-soluble compounds for biological assays.
Q3: How does pH influence the solubility of this compound?
A3: The amino group in the structure can be protonated at acidic pH, and the mercapto group can be deprotonated at basic pH. This ionization increases the polarity of the molecule and can enhance its solubility in aqueous solutions. Therefore, adjusting the pH of the solvent can be a key strategy to improve solubility. For a similar compound, 4-amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine, solubility was noted in 0.1N NaOH, indicating that a basic pH can improve solubility.[2]
Q4: Can heating be used to dissolve this compound?
A4: Yes, heating can be an effective method to increase the dissolution rate and solubility of this compound in many solvents. Synthesis procedures for related pyrimidine derivatives often involve heating or refluxing in solvents like ethanol to achieve dissolution. However, it is crucial to consider the thermal stability of the compound and to cool the solution to the experimental temperature to check for precipitation.
Troubleshooting Guide
Issue 1: The compound is not dissolving in my desired aqueous buffer.
-
Question: What steps can I take if this compound does not dissolve in my aqueous buffer for a biological assay?
-
Answer:
-
Prepare a concentrated stock solution in an organic solvent: First, try dissolving the compound in a minimal amount of a water-miscible organic solvent such as DMSO or DMF. You can then dilute this stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experiment (typically <1%).
-
Adjust the pH of the buffer: The solubility of this compound is likely pH-dependent. Try adjusting the pH of your buffer. Since it has an amino group and a mercapto group, its solubility may increase at a more acidic or a more basic pH. A systematic pH-solubility profile study is recommended. For a similar compound, solubility was observed in 0.1N NaOH.[2]
-
Gentle heating and sonication: Gently warming the solution or using a sonicator can help to overcome the energy barrier for dissolution. Be cautious with temperature to avoid degradation.
-
Issue 2: The compound precipitates out of solution when I dilute my organic stock solution into an aqueous buffer.
-
Question: How can I prevent my compound from precipitating when I dilute my DMSO stock solution into my aqueous experimental medium?
-
Answer:
-
Optimize the dilution method: Add the stock solution to the aqueous buffer dropwise while vigorously stirring or vortexing. This can help to disperse the compound quickly and avoid localized high concentrations that lead to precipitation.
-
Use a co-solvent system: Instead of diluting directly into the aqueous buffer, try diluting into a mixture of the buffer and a water-miscible co-solvent (e.g., ethanol, polyethylene glycol). This can increase the overall solvent capacity for your compound.
-
Decrease the final concentration: It is possible that the final concentration you are trying to achieve is above the solubility limit of the compound in the final solvent mixture. Try working with a lower final concentration if your experimental design allows.
-
Issue 3: I need to prepare a solution for NMR or other analytical techniques and the compound is not dissolving.
-
Question: Which deuterated solvents are recommended for dissolving this compound for NMR analysis?
-
Answer: For NMR, deuterated polar aprotic solvents are a good starting point. DMSO-d6 is a common choice for pyrimidine-based compounds as it is a powerful solvent.[3] If solubility is still an issue, gentle heating of the NMR tube may help. Other options to consider are DMF-d7 or methanol-d4.
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility | Notes |
| Water | Insoluble / Very Sparingly Soluble | Solubility is expected to be very low at neutral pH. |
| Ethanol | Sparingly Soluble | Solubility increases with heating. Used as a recrystallization solvent for similar compounds.[1] |
| Methanol | Sparingly Soluble | Pyrimidine derivatives have shown solubility in methanol, which increases with temperature.[4] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions of pyrimidine derivatives.[3] |
| Dimethylformamide (DMF) | Soluble | Another common polar aprotic solvent for poorly soluble compounds. |
| Acetone | Sparingly Soluble | May require heating to achieve significant dissolution. |
| Dichloromethane (DCM) | Insoluble / Very Sparingly Soluble | Expected to have low solubility due to the polar nature of the compound. |
| 0.1 M HCl | Soluble (with potential for salt formation) | The amino group can be protonated, which may increase aqueous solubility. |
| 0.1 M NaOH | Soluble (with potential for salt formation) | The mercapto group can be deprotonated, which may increase aqueous solubility.[2] |
Disclaimer: The solubility data in this table are estimates based on the chemical structure and available literature for similar compounds. Experimental verification is highly recommended for precise solubility determination.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weigh the required amount of this compound in a clean, dry vial.
-
Add the calculated volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the vial for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in a tightly sealed container to prevent moisture absorption.
Protocol 2: Enhancing Aqueous Solubility using pH Adjustment
-
Prepare a suspension of this compound in the desired aqueous buffer (e.g., PBS).
-
While stirring the suspension, slowly add a small amount of 1 M HCl or 1 M NaOH dropwise to adjust the pH.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Observe the dissolution of the compound as the pH changes.
-
Continue to add the acid or base until the compound is fully dissolved or until the desired pH for your experiment is reached.
-
If the compound dissolves, you can then readjust the pH back to the desired experimental value, but be aware that the compound may precipitate again. This method is useful for determining the pH range of higher solubility.
Mandatory Visualization
Caption: A troubleshooting workflow for dissolving this compound.
Caption: Key strategies for enhancing the solubility of the target compound.
References
Technical Support Center: Synthesis of 4-Amino-2-mercaptopyrimidine-5-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-Amino-2-mercaptopyrimidine-5-carbonitrile.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield of this compound, or no product at all. What are the likely causes?
A: Low or no yield in this synthesis can be attributed to several factors, primarily related to the reactants' quality, reaction conditions, and the choice of base.
-
Purity of Starting Materials: The primary starting materials are ethoxymethylenemalononitrile and thiourea. Impurities in either of these reagents can significantly hinder the reaction. Ethoxymethylenemalononitrile is susceptible to hydrolysis, especially in the presence of moisture.
-
Reaction Conditions:
-
Temperature: The reaction is typically conducted at elevated temperatures. Insufficient heat may lead to an incomplete reaction. Conversely, excessively high temperatures can promote the formation of side products and degradation of the desired product.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
-
Base Selection and Stoichiometry: A common method for this synthesis involves the use of a base, such as sodium ethoxide, to facilitate the condensation reaction.[1] The choice and amount of base are critical. An insufficient amount of base will result in incomplete deprotonation of thiourea, leading to poor nucleophilicity. Conversely, an excess of a strong base might promote unwanted side reactions.
Troubleshooting Steps:
-
Verify Reagent Quality:
-
Use freshly opened or purified ethoxymethylenemalononitrile. Its purity can be checked by NMR or GC-MS.
-
Ensure thiourea is dry and of high purity.
-
-
Optimize Reaction Conditions:
-
Gradually increase the reaction temperature while monitoring for product formation and decomposition via TLC.
-
Extend the reaction time and follow the progress by TLC until the starting materials are consumed.
-
-
Evaluate the Base:
-
Ensure the correct stoichiometry of the base is used.
-
Consider using a milder base or optimizing the base concentration if significant side product formation is observed.
-
Issue 2: Presence of Significant Impurities in the Crude Product
Q: My crude product shows multiple spots on the TLC plate, and the NMR spectrum is complex. What are the potential side products?
A: The formation of side products is a common challenge in this synthesis. The most likely impurities arise from self-condensation of starting materials, reactions with impurities, or alternative reaction pathways.
-
Malononitrile Dimer: Under basic conditions, malononitrile (a potential impurity or degradation product of ethoxymethylenemalononitrile) can undergo dimerization to form 2-amino-1,1,3-tricyanopropene. This dimer can then participate in subsequent reactions, leading to a variety of nitrogen-containing heterocyclic byproducts.
-
Hydrolysis of Nitrile Group: The nitrile group in the starting material or the product can be susceptible to hydrolysis under acidic or basic conditions, especially during workup, leading to the formation of the corresponding amide or carboxylic acid.
-
Unreacted Starting Materials: Incomplete reaction will result in the presence of thiourea and ethoxymethylenemalononitrile in the final product.
-
Alternative Cyclization Products: Depending on the reaction conditions, there is a possibility of forming other isomeric pyrimidine structures or different heterocyclic systems.
Troubleshooting Steps:
-
Control Reaction Stoichiometry and Temperature: Carefully control the molar ratios of the reactants and the reaction temperature to disfavor the formation of side products.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Purification Strategy:
-
Recrystallization: This is often an effective method for purifying the final product. Experiment with different solvent systems to find the optimal conditions for crystallization.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed to separate the desired product from impurities. A suitable eluent system should be determined by TLC analysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely employed method for the synthesis of this compound is the condensation reaction between thiourea and ethoxymethylenemalononitrile.[1] This reaction is typically carried out in an alcoholic solvent, such as ethanol, in the presence of a base like sodium ethoxide.[1]
Q2: Can I use a different starting material instead of ethoxymethylenemalononitrile?
A2: Yes, alternative electrophilic C3 synthons can be used. For instance, 3,3-diethoxypropanenitrile has been used in a similar synthesis with thiourea to produce 4-amino-2-mercaptopyrimidine. While this specific precursor lacks the 5-carbonitrile group, the general principle of the reaction is analogous.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting materials and the product. The spots can be visualized under a UV lamp.
Q4: What are the expected spectroscopic data for this compound?
A4: While specific data can vary slightly based on the solvent and instrument, you can generally expect the following:
-
¹H NMR: Signals corresponding to the amino protons (NH₂) and the pyrimidine ring proton. The mercapto proton (SH) may also be visible, though it can sometimes be broad or exchange with solvent protons.
-
¹³C NMR: Resonances for the carbon atoms of the pyrimidine ring, the nitrile carbon, and the carbon bearing the mercapto group.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amino group, the C≡N stretching of the nitrile group, and the C=S stretching of the thioamide moiety.
Data Presentation
Table 1: Comparison of Reaction Conditions for Pyrimidine Synthesis
| Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sodium Ethoxide | Ethanol | Reflux | 2-4 | Not specified | [1] |
| Sodium | Butan-1-ol | 40-50 | 5 | 48 | |
| None (Thermal) | Water | Reflux | 6-8 | Good to Excellent | [2] |
| Microwave | Toluene | - | 0.08-0.17 | Good to Excellent | [2] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a generalized procedure based on common synthetic methods for similar pyrimidine derivatives.
Materials:
-
Thiourea
-
Ethoxymethylenemalononitrile
-
Anhydrous Ethanol
-
Sodium metal (or Sodium Ethoxide)
Procedure:
-
Preparation of Sodium Ethoxide Solution (if not using commercial solution): In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen), carefully add freshly cut sodium metal in small pieces to anhydrous ethanol. The reaction is exothermic. Allow the sodium to react completely to form a clear solution of sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add thiourea with stirring until it dissolves.
-
Addition of Electrophile: Slowly add ethoxymethylenemalononitrile to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain the temperature for several hours. Monitor the progress of the reaction by TLC.
-
Workup:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with an acid (e.g., acetic acid or dilute HCl) to a pH of approximately 7.
-
The product will precipitate out of the solution.
-
-
Isolation and Purification:
-
Collect the precipitate by filtration and wash it with cold ethanol and then water.
-
Dry the crude product under vacuum.
-
For further purification, the product can be recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
-
Mandatory Visualization
Caption: Main synthesis pathway and potential side reactions.
Caption: A logical workflow for troubleshooting the synthesis.
References
Technical Support Center: Crystallization of 4-Amino-2-mercaptopyrimidine-5-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-2-mercaptopyrimidine-5-carbonitrile. The following sections offer detailed guidance on overcoming common challenges encountered during the crystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for the crystallization of this compound?
A1: While specific solubility data for this compound is not extensively documented, pyrimidine derivatives with similar functional groups are often soluble in polar solvents.[1] Good starting points for solvent screening include water, ethanol, methanol, and ethyl acetate.[2] Solvent mixtures, such as ethanol/water or n-hexane/acetone, can also be effective for achieving optimal solubility for crystallization.[2]
Q2: How does temperature affect the crystallization of this compound?
A2: Temperature plays a crucial role in the crystallization process. Generally, the solubility of this compound in a given solvent will increase with temperature. This principle is the basis for cooling crystallization, where a saturated solution at a higher temperature is slowly cooled to induce the formation of crystals as the solubility decreases.
Q3: My compound is "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out," the formation of a liquid phase instead of solid crystals, can occur if the compound's melting point is lower than the temperature of the solution or if the concentration of the solute is too high.[3] To address this, try using a larger volume of solvent to reduce the saturation temperature.[3] Alternatively, a solvent system in which the compound is less soluble can be explored. Slowing down the cooling rate can also help prevent oiling out.
Q4: I am getting a very low yield of crystals. How can I improve it?
A4: A low yield can result from several factors. Too much solvent may have been used, leaving a significant amount of the compound in the mother liquor.[3] To check this, you can evaporate a small sample of the filtrate; a substantial residue indicates a high concentration of the dissolved compound.[3] To improve the yield, you can try to carefully evaporate some of the solvent from the mother liquor and cool it again to recover more crystals. Additionally, ensuring the solution is fully saturated at the higher temperature before cooling is critical.
Q5: The crystals are forming too quickly and appear to be impure. What is the cause?
A5: Rapid crystal formation often traps impurities within the crystal lattice.[3] This can be caused by a solution that is too supersaturated or by cooling the solution too quickly. To promote the growth of purer, larger crystals, the rate of cooling should be slowed down. This can be achieved by allowing the flask to cool to room temperature on the benchtop before transferring it to a colder environment like an ice bath. Using a slightly larger volume of solvent can also help to slow down the crystallization process.[3]
Troubleshooting Crystallization Issues
This section provides a systematic guide to resolving common problems encountered during the crystallization of this compound.
| Problem | Possible Cause | Suggested Solution |
| No crystals form after cooling | The solution is not sufficiently supersaturated. | Concentrate the solution by evaporating some of the solvent and then allow it to cool again.[2] |
| The compound is too soluble in the chosen solvent. | Select a different solvent where the compound has lower solubility at room temperature.[2] | |
| Inhibition of nucleation. | Try scratching the inside of the flask with a glass rod to create nucleation sites.[2] Alternatively, add a "seed crystal" of the pure compound to the solution to initiate crystal growth.[2] | |
| Formation of an oil instead of crystals ("Oiling Out") | The solution is being cooled too rapidly. | Allow the solution to cool more slowly. Insulating the flask can help achieve a gradual temperature decrease. |
| The compound is excessively soluble in the solvent. | Add a small amount of a "poor" solvent (one in which the compound is less soluble) to the hot solution until it becomes slightly turbid, then clarify by adding a drop or two of the "good" solvent before cooling. | |
| Impurities are present. | Purify the crude material before crystallization, for example, by column chromatography. | |
| Crystals are very fine or needle-like | The rate of crystallization is too high. | Reduce the rate of cooling. Using a solvent system that provides slightly higher solubility can also promote the growth of larger crystals. |
| Low recovery of crystalline material | Too much solvent was used. | Reduce the amount of solvent used to dissolve the compound initially. Concentrate the mother liquor to recover more product.[3] |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus is pre-heated to prevent the solution from cooling and crystallizing in the funnel. | |
| Discolored crystals | Colored impurities are present in the starting material. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use this method with caution as it can also adsorb the desired compound. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is a general procedure and may require optimization for this compound.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of a suitable solvent (e.g., water or ethanol) and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude compound in the minimum amount of a hot "good" solvent (a solvent in which it is readily soluble).
-
Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (a solvent in which the compound is sparingly soluble) dropwise until the solution becomes faintly cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Isolation and Washing: Collect and wash the crystals as described in the single-solvent method, using a cold mixture of the two solvents for washing.
-
Drying: Dry the crystals to remove the solvents.
Visualizations
The following diagrams illustrate the troubleshooting workflow and the logical relationships between key parameters in the crystallization process.
References
Technical Support Center: Purification of 4-Amino-2-mercaptopyrimidine-5-carbonitrile
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 4-Amino-2-mercaptopyrimidine-5-carbonitrile by recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and supporting data to help you overcome common challenges during your experiments.
Troubleshooting Guide
Use the following flowchart to diagnose and resolve common issues encountered during the recrystallization of this compound.
Caption: Troubleshooting workflow for the recrystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and has low solubility at room temperature or below.[1] For pyrimidine derivatives, common solvents to consider are ethanol, methanol, water, and mixtures such as ethanol/water.[2] It is recommended to perform small-scale solubility tests with a few candidate solvents to determine the most suitable one for your specific sample.
Q2: No crystals are forming after cooling the solution. What should I do?
A2: This is a common issue that can arise from several factors:
-
The solution may not be supersaturated: Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a "seed crystal" of the pure compound.
-
Too much solvent may have been used: If the solution is too dilute, the compound will remain in solution even at low temperatures. You can remedy this by heating the solution to evaporate some of the solvent and then allowing it to cool again.
-
The chosen solvent may be inappropriate: The compound might be too soluble in the selected solvent at all temperatures. In this case, you will need to select a different solvent or a solvent mixture.
Q3: The product has "oiled out" instead of forming crystals. How can I resolve this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is cooled too quickly or if the melting point of your compound is below the temperature of the solution. To resolve this, try reheating the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Using a solvent with a lower boiling point can also be beneficial.
Q4: The yield of my recrystallized product is very low. What are the likely causes?
A4: A low yield can be due to several factors:
-
Using an excessive amount of solvent: This will result in a significant portion of your product remaining in the mother liquor.
-
Premature crystallization: If crystals form in the hot solution and are filtered out, this will reduce the final yield.
-
Washing the crystals with a solvent that is not cold: This can dissolve some of your purified product. Always use ice-cold solvent for washing.
-
The purity of the starting material: If the crude material contains a high percentage of impurities, the yield of the pure compound will inherently be lower.
Q5: My final product is still impure after recrystallization. What can I do?
A5: If impurities are still present, a second recrystallization may be necessary. Ensure that the initial dissolution is done in the minimum amount of hot solvent, as an excess can retain impurities in the solution that then co-precipitate with your product upon cooling. If the impurities have very similar solubility properties to your product, you may need to consider an alternative purification technique, such as column chromatography, prior to recrystallization.
Data Presentation
| Solvent | Boiling Point (°C) | Suitability for Pyrimidine Derivatives | Expected Recovery Yield (Typical) |
| Water | 100 | Good for polar compounds; a related compound, 4-Amino-2-mercaptopyrimidine, can be recrystallized from water.[3] | 40-50%[3] |
| Ethanol | 78 | Commonly used for recrystallizing pyrimidine derivatives.[2] | 60-80% |
| Methanol | 65 | Another common choice for polar organic compounds. | 55-75% |
| Ethanol/Water Mixture | Variable | Allows for fine-tuning of solvent polarity to achieve optimal solubility characteristics. | 50-75% |
| Ethyl Acetate | 77 | A less polar option that may be suitable depending on the impurity profile. | Variable |
Experimental Protocol
This protocol provides a general methodology for the recrystallization of this compound. The optimal solvent and volumes should be determined experimentally.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, water, or an ethanol/water mixture)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate with a water or oil bath)
-
Glass stirring rod
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
-
Ice bath
Procedure:
-
Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent mixture.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and gently heat the mixture while stirring. Continue to add small portions of the hot solvent until the compound just dissolves. Avoid adding an excess of solvent.
-
Hot Filtration (Optional): If there are insoluble impurities in the hot solution, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The rate of cooling can affect crystal size and purity; slower cooling generally results in larger, purer crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum. For final drying, the crystals can be placed in a desiccator.
References
avoiding dimer formation in mercaptopyrimidine reactions
Welcome to the Technical Support Center for Mercaptopyrimidine Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on avoiding dimer formation and other common challenges encountered during experiments with mercaptopyrimidines.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
| Symptom | Possible Cause | Suggested Solution |
| Low or no desired product yield; significant amount of a higher molecular weight byproduct detected by MS or TLC. | Dimerization via Disulfide Bond Formation: The primary cause of dimerization is the oxidation of the thiol (-SH) groups on two mercaptopyrimidine molecules to form a disulfide (-S-S-) bond. This is often catalyzed by trace amounts of oxygen or metal ions in the reaction mixture. | 1. Work under an inert atmosphere: Purge your reaction vessel with an inert gas like argon or nitrogen before adding reagents and maintain a positive pressure of the inert gas throughout the reaction.[1] 2. Control the pH: Maintain a slightly acidic to neutral pH (6.5-7.5) to keep the thiol group protonated and less susceptible to oxidation.[2] 3. Use a reducing agent: Add a mild reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to the reaction mixture to reduce any formed disulfide bonds back to thiols. 4. Add a chelating agent: Incorporate Ethylenediaminetetraacetic acid (EDTA) into your buffers to sequester metal ions that can catalyze oxidation.[2] |
| Reaction is sluggish or does not go to completion, even in the absence of dimer formation. | Thiolate is the active nucleophile: For many reactions, the deprotonated thiolate (S-) is the active nucleophilic species. At acidic or neutral pH, the concentration of the thiolate may be too low for the reaction to proceed at a reasonable rate. | Careful pH Adjustment: While acidic pH prevents oxidation, a slightly basic pH may be required for reactivity. A careful balance is needed. Consider a pH range of 7.5-8.5, but be aware of the increased risk of dimerization and implement other preventative measures concurrently (e.g., inert atmosphere, slow addition of reagents). |
| Formation of multiple unidentified byproducts. | Side reactions of the pyrimidine ring or other functional groups: The pyrimidine ring itself can be reactive under certain conditions. Other functional groups on your molecule may also be participating in side reactions. | Use of a Thiol Protecting Group: To temporarily block the reactivity of the thiol group while you perform reactions on other parts of the molecule, consider using a protecting group such as the trityl (Trt) group. This allows for harsher reaction conditions without the risk of disulfide formation. |
| Difficulty in purifying the desired product from the disulfide dimer. | Similar polarities of the product and the dimer: The product and its disulfide dimer may have very similar polarities, making them difficult to separate by standard column chromatography. | Workup with a reducing agent: Before purification, treat the crude reaction mixture with a reducing agent like Dithiothreitol (DTT) or TCEP to convert the disulfide dimer back to the monomeric mercaptopyrimidine. This will simplify the purification process as you will no longer need to separate the dimer. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of dimer formation in mercaptopyrimidine reactions?
A1: The primary mechanism is the oxidation of two thiol (-SH) groups to form a disulfide bond (-S-S-). This can occur through a thiol-disulfide exchange mechanism, which is often initiated by trace oxidants like dissolved oxygen or metal ions. The deprotonated form of the thiol, the thiolate anion (RS⁻), is the reactive species in this process.
Q2: At what pH is my mercaptopyrimidine most susceptible to dimerization?
A2: Mercaptopyrimidines are more susceptible to dimerization under basic conditions (pH > 8). This is because a higher pH increases the concentration of the more nucleophilic thiolate anion, which is the key intermediate in disulfide bond formation. However, for many nucleophilic substitution reactions, a basic pH is required to deprotonate the thiol to the active thiolate. Therefore, a careful balance of pH is crucial.
Q3: How can I monitor the progress of my reaction and detect dimer formation?
A3: Thin-layer chromatography (TLC) is a common method to monitor the progress of your reaction. The starting material, desired product, and the disulfide dimer will likely have different Rf values. Mass spectrometry (MS) is another powerful tool to confirm the presence of the dimer, which will have a molecular weight that is twice that of your starting mercaptopyrimidine minus two hydrogen atoms.
Q4: Are there alternatives to using an inert atmosphere?
A4: While working under an inert atmosphere is highly recommended, you can also minimize oxidation by using degassed solvents and buffers. This can be achieved by sparging the liquids with an inert gas (argon or nitrogen) or by using a freeze-pump-thaw technique.
Q5: When should I consider using a thiol protecting group?
A5: You should consider using a thiol protecting group when you need to perform chemical modifications on other parts of the mercaptopyrimidine molecule under conditions that would otherwise lead to disulfide formation (e.g., strongly basic or oxidative conditions). The protecting group can be removed in a later step to reveal the free thiol.
Data Presentation
The following tables summarize quantitative data on the synthesis of mercaptopyrimidine derivatives, highlighting reaction conditions and yields.
Table 1: Synthesis of 2-Mercaptopyrimidine Hydrochloride [3]
| Reactants | Solvent | Reaction Time | Temperature | Yield |
| Thiourea, 1,1,3,3-tetraethoxypropane, HCl | Ethyl alcohol | 1 hour | Boiling | 60-64% |
Table 2: Synthesis of Substituted 4-Mercapto-5-acetylpyrimidine Derivatives [1]
| Starting Material | Alkylating Agent | Base | Solvent | Yield |
| 5-acetyl-4-mercaptopyrimidine | Ethyl chloroacetate | Sodium hydroxide | Ethanol | 56.1% |
Table 3: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives [4]
| Starting Material | Condensation Partner | Solvent | Yield |
| 4-amino-6-hydroxy-2-mercaptopyrimidine | (E)-1,3-diphenylprop-2-en-1-one | Glacial acetic acid | 51% |
| 4-amino-6-hydroxy-2-mercaptopyrimidine | (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one | Glacial acetic acid | 65% |
Experimental Protocols
Protocol 1: General Procedure for S-Alkylation of 2-Mercaptopyrimidine under an Inert Atmosphere
This protocol describes a general method for the S-alkylation of a mercaptopyrimidine while minimizing disulfide dimer formation.
Materials:
-
Mercaptopyrimidine derivative
-
Alkylating agent (e.g., alkyl halide)
-
Base (e.g., K₂CO₃, NaH)
-
Anhydrous, degassed solvent (e.g., DMF, Acetonitrile)
-
Round-bottom flask with a magnetic stir bar
-
Septum
-
Inert gas (Argon or Nitrogen) supply with a balloon or Schlenk line
-
Syringes and needles
Procedure:
-
Preparation of Inert Atmosphere: Flame-dry the round-bottom flask under vacuum or a stream of inert gas and allow it to cool to room temperature under the inert atmosphere.
-
Addition of Reagents:
-
To the flask, add the mercaptopyrimidine and the base.
-
Add the anhydrous, degassed solvent via a syringe.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the thiolate.
-
-
Slow Addition of Alkylating Agent:
-
Dissolve the alkylating agent in a small amount of the anhydrous, degassed solvent in a separate flask under an inert atmosphere.
-
Slowly add the solution of the alkylating agent to the reaction mixture dropwise using a syringe pump over a period of 1-2 hours. Slow addition helps to keep the concentration of the reactive thiolate low, thus minimizing dimerization.
-
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Workup:
-
Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Removal of Disulfide Dimer from a Reaction Mixture
This protocol describes how to reduce an unwanted disulfide dimer back to the monomeric thiol before purification.
Materials:
-
Crude reaction mixture containing the disulfide dimer
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
Solvent for the reaction mixture
-
Buffer (optional, to maintain optimal pH for reduction)
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable solvent.
-
Addition of Reducing Agent: Add an excess (2-5 equivalents relative to the estimated amount of dimer) of the reducing agent to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction time will depend on the specific reducing agent and the substrate. Monitor the disappearance of the dimer by TLC or LC-MS.
-
Workup:
-
Once the reduction is complete, proceed with the standard aqueous workup to remove the reducing agent and its byproducts.
-
For water-soluble reducing agents like TCEP, multiple aqueous washes should be sufficient.
-
-
Purification: Purify the desired monomeric product by column chromatography.
Visualizations
Caption: Workflow for preventing dimer formation.
Caption: Thiol-disulfide exchange mechanism.
References
Technical Support Center: Optimizing Pyrimidine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of pyrimidine synthesis.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during pyrimidine synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of the Desired Pyrimidine Product
Q: My reaction is resulting in a low yield of the target pyrimidine. What are the potential causes and how can I improve it?
A: Low yields in pyrimidine synthesis can stem from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For Brønsted acids like HCl, verify the concentration is appropriate. The choice of catalyst is also crucial; for instance, in the Biginelli reaction, Lewis acids such as FeCl₃ or ZnCl₂ can be effective alternatives to strong Brønsted acids which might cause side reactions.[1]
-
Reaction Conditions:
-
Temperature: The reaction may require a moderate increase in temperature to proceed to completion. However, excessively high temperatures can favor side reactions.
-
Reaction Time: It's possible the reaction has not run long enough. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Solvent Choice: The solvent can significantly impact reactant solubility and the reaction rate. While ethanol is commonly used, exploring other solvents or even solvent-free conditions has been shown to improve yields for certain substrates.
-
Purity of Reactants: Impurities in your starting materials (aldehyde, β-ketoester, urea/amidine) can inhibit the reaction. Ensure all reactants are of high purity.
Issue 2: Formation of Unexpected Side Products
Q: I am observing a significant amount of a yellow, fluorescent byproduct in my Biginelli reaction instead of the expected dihydropyrimidinone. What is this side product and how can I prevent its formation?
A: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.
Troubleshooting Steps:
-
Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote one pathway over the other.
-
Order of Addition: Adding the urea last may, in some cases, help to minimize its decomposition into ammonia.
Issue 3: Catalyst Deactivation and Regeneration
Q: I am using a solid acid catalyst for my pyrimidine synthesis, and I've noticed a decrease in its activity after several runs. What could be causing this, and can the catalyst be regenerated?
A: Deactivation of solid acid catalysts is often due to the deposition of carbonaceous materials, or "coke," on the active sites. This blocks the pores and reduces the catalyst's efficiency.
Regeneration Strategy:
-
Hydrothermal Treatment: A common method for regenerating coked solid acid catalysts is a hydrothermal process. This can help to remove the carbon deposits and restore the catalyst's acidity and textural properties. For example, a zirconated/desilicated zeolite ZSM-5/attapulgite clay catalyst used in biomass pyrolysis has been shown to recover approximately 80% of its acidity and 90% of its textural properties after such treatment.[2]
Data Presentation: Catalyst Performance in Pyrimidine Synthesis
The following tables summarize quantitative data for various catalysts used in the Biginelli and Pinner reactions to facilitate easy comparison for catalyst selection.
Table 1: Performance of Various Catalysts in the Biginelli Reaction
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Metal-Based Catalysts | |||||
| NiCl₂·6H₂O | Not specified | Not specified | Not specified | Not specified | 50.3 |
| CuCl₂·2H₂O | Not specified | Not specified | Not specified | Not specified | 6.2 |
| CoCl₂·6H₂O | Not specified | Not specified | Not specified | Not specified | 0.7 |
| ZnCl₂ | 20 | Solvent-free | 80 | 0.5-1 | 85-95 |
| Organocatalysts | |||||
| Gluconic Acid | 25 | Aqueous solution | 60 | 6 | 90 |
| L-proline nitrate | 3 | Methanol | Room Temp | Not specified | 86.7 |
| Hydrazine derivatives | Not specified | Isopropyl alcohol/DMSO | Not specified | Not specified | 70-97 |
Table 2: Performance of Catalysts in the Pinner Reaction and Related Cyclizations
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) |
| Metal-Based Catalysts | |||||
| Iridium complex | Not specified | Not specified | Not specified | Not specified | up to 93 |
| Copper(II) triflate | 20 mol% | Not specified | Not specified | Not specified | Moderate to good |
| Zirconium complex | Not specified | Not specified | Not specified | Not specified | Not specified |
| Acid Catalysts | |||||
| TFA | Not specified | Water | Not specified | Not specified | Moderate to good |
| BF₃·Et₂O | Not specified | Not specified | Microwave | Lower reaction times | Higher yields |
Experimental Protocols
This section provides detailed methodologies for key pyrimidine synthesis reactions.
Protocol 1: Biginelli Reaction using a Lewis Acid Catalyst (ZnCl₂) under Solvent-Free Conditions
Materials:
-
Aldehyde (1 mmol)
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1 mmol)
-
Urea or thiourea (1.5 mmol)
-
Zinc chloride (ZnCl₂) (0.2 mmol, 20 mol%)
Procedure:
-
In a round-bottom flask, combine the aldehyde (1 mmol), 1,3-dicarbonyl compound (1 mmol), urea or thiourea (1.5 mmol), and ZnCl₂ (0.2 mmol).
-
Heat the reaction mixture at 80°C with stirring for the appropriate time (typically 30-60 minutes), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the flask and stir to precipitate the solid product.
-
Collect the crude product by filtration and wash with cold water.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
Protocol 2: Pinner Reaction for Pyrimidine Synthesis
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Amidine hydrochloride (1.2 eq)
-
Anhydrous ethanol
Procedure:
-
Dissolve the 1,3-dicarbonyl compound (1.0 eq) and amidine hydrochloride (1.2 eq) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Enzymatic Synthesis of a Dihydropyrimidine Derivative (Conceptual Outline)
Conceptual Materials & Procedure:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
6-amino-1,3-dimethyl uracil (1 mmol)
-
Porcine Pancreas Lipase (PPL)
-
Equimolar mixture of water and ethanol (1:1, v/v)
Conceptual Steps:
-
Combine the aromatic aldehyde, malononitrile, and 6-amino-1,3-dimethyl uracil in a 1:1:1 molar ratio in a suitable reaction vessel.
-
Add the PPL catalyst.
-
Add the water/ethanol solvent system.
-
Stir the reaction mixture at a controlled temperature (e.g., 50°C).
-
Monitor the reaction for product formation.
-
Upon completion, the product would be isolated and purified using standard techniques.
Visualizations
The following diagrams illustrate key workflows and relationships in pyrimidine synthesis.
Caption: A troubleshooting workflow for optimizing pyrimidine synthesis.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 4-Amino-2-mercaptopyrimidine-5-carbonitrile
For researchers and professionals in drug development, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of synthetic methodologies for 4-Amino-2-mercaptopyrimidine-5-carbonitrile, a key scaffold in medicinal chemistry. We will explore a direct two-component approach and contrast it with a prevalent three-component method used for synthesizing closely related analogues.
Synthetic Strategies: A Head-to-Head Comparison
The synthesis of the pyrimidine core can be broadly approached via two strategies: a direct two-component condensation to yield the unsubstituted target molecule, and a multi-component reaction that typically results in a substituted pyrimidine ring.
Method 1: Two-Component Condensation for Unsubstituted Pyrimidines
This approach involves the reaction of a C3 synthon, which already contains the C4, C5, and C6 carbons of the pyrimidine ring, with a suitable nucleophile to form the heterocyclic system. For the synthesis of this compound, the key precursors are ethoxymethylenemalononitrile and thiourea. The ethoxy group acts as a leaving group, facilitating the cyclization with thiourea.
Method 2: Three-Component One-Pot Synthesis for 6-Substituted Analogues
A widely employed and versatile method for the synthesis of pyrimidine derivatives is the one-pot reaction between an aldehyde, a compound with an active methylene group (such as malononitrile), and thiourea. This method is highly efficient for generating a library of compounds with diverse substituents at the 6-position of the pyrimidine ring, which is determined by the choice of the aldehyde.
Experimental Data Summary
The following table summarizes the key quantitative data for the two synthetic approaches. It is important to note that while Method 2 is well-documented for a range of 6-substituted analogues, a detailed experimental protocol with yield and purity for the direct synthesis of the unsubstituted this compound via Method 1 is less commonly reported in recent literature. The data for Method 1 is therefore based on established, analogous pyrimidine synthesis protocols.
| Parameter | Method 1: Two-Component Condensation | Method 2: Three-Component One-Pot Synthesis |
| Starting Materials | Ethoxymethylenemalononitrile, Thiourea | Aromatic Aldehyde, Malononitrile, Thiourea |
| Catalyst/Reagent | Base (e.g., Sodium Ethoxide) | Lewis Acid (e.g., Phosphorus Pentoxide) |
| Solvent | Ethanol | Ethanol |
| Reaction Temperature | Reflux | 70°C |
| Reaction Time | 5-8 hours | 5-8 hours |
| Typical Yield | Estimated 70-80% | 73% (for 6-(2,4-dichlorophenyl) analogue)[1] |
| Product | This compound | 4-Amino-6-aryl-2-mercaptopyrimidine-5-carbonitrile |
Detailed Experimental Protocols
Method 1: Two-Component Condensation (Proposed)
-
Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere.
-
Reaction Mixture: To the sodium ethoxide solution, add thiourea and ethoxymethylenemalononitrile.
-
Reflux: Heat the reaction mixture to reflux and maintain for 5-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Neutralize the mixture with a suitable acid (e.g., acetic acid) to precipitate the product.
-
Isolation and Purification: Filter the precipitate, wash with cold ethanol, and dry. The crude product can be further purified by recrystallization from a suitable solvent.
Method 2: Three-Component One-Pot Synthesis of 4-Amino-6-(2,4-dichlorophenyl)-2-mercaptopyrimidine-5-carbonitrile [1]
-
Initial Reaction: In a round-bottom flask, a mixture of 2,4-dichlorobenzaldehyde (0.01 mol), malononitrile (0.01 mol), and phosphorus pentoxide (0.0035 mol) is stirred mechanically in absolute ethanol (25 ml) for 10 minutes.
-
Addition of Thiourea: Thiourea (0.02 mol) is then added to the mixture and mixed thoroughly.
-
Reflux: The resulting reaction mixture is refluxed at 70°C for 5–8 hours.
-
Work-up: The reaction mixture is allowed to cool and then poured onto crushed ice.
-
Isolation and Purification: The precipitate formed is filtered, dried, washed with petroleum ether, and recrystallized from ethanol to yield the final product.
Logical Workflow of Synthesis Comparison
Caption: A flowchart comparing the two-component and three-component synthesis methods.
Conclusion
The choice of synthetic method for producing this compound and its derivatives is contingent on the desired final product. For the direct synthesis of the unsubstituted parent compound, a two-component condensation of ethoxymethylenemalononitrile and thiourea is the most direct route. However, for the creation of a diverse library of 6-substituted analogues, the one-pot three-component reaction offers a highly efficient and versatile alternative. Researchers should consider the availability of starting materials, desired product diversity, and scalability when selecting the most appropriate synthetic strategy.
References
Unlocking the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 4-Amino-2-mercaptopyrimidine-5-carbonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents has led to significant interest in heterocyclic compounds, with the pyrimidine scaffold emerging as a privileged structure in medicinal chemistry. Among these, 4-amino-2-mercaptopyrimidine-5-carbonitrile analogs have demonstrated promising therapeutic potential, primarily through the inhibition of key signaling pathways involved in cancer progression. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of these analogs, supported by experimental data and detailed methodologies, to aid researchers in the rational design of more potent and selective anticancer drug candidates.
Comparative Analysis of Biological Activity
The anticancer activity of this compound analogs has been evaluated against a panel of human cancer cell lines, with key targets including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater efficacy.
Structure-Activity Relationship (SAR) Summary
Systematic modifications of the this compound core have revealed critical insights into the structural requirements for potent anticancer activity. The key positions for substitution and their impact on activity are summarized below.
Table 1: Structure-Activity Relationship of 4-Amino-6-aryl-2-mercaptopyrimidine-5-carbonitrile Analogs as Anticancer Agents. [1]
| Compound ID | R (Substitution on Aryl Ring at C6) | Cell Line | Cytotoxic Activity (GI50, µM) |
| 1a | 4-N(CH₃)₂ | Leukemia | > 100 |
| 1b | 4-Cl | Leukemia | 28.3 |
| 1c | 2,4-Cl₂ | Leukemia | 1.14 |
GI50: The concentration required to inhibit cell growth by 50%.
The data clearly indicates that the nature of the substituent on the aryl ring at the C6 position significantly influences the anticancer activity. Electron-withdrawing groups appear to be favorable for potency. Specifically, the substitution pattern on the phenyl ring at the C6 position follows the order of activity: 2,4-dichloro > 4-chloro > 4-N,N-dimethylamino.[1] This suggests that both the electronic properties and the lipophilicity of the substituents play a crucial role in the interaction with the biological target. The 2,4-dichloro substituted analog (1c) exhibited the most potent activity against the leukemia cell line, highlighting the importance of this substitution pattern for enhancing anticancer efficacy.[1]
Further studies on related pyrimidine-5-carbonitrile derivatives have shown that modifications at the 2-thio position and the 4-amino group can also modulate activity, often by influencing binding to the ATP pocket of kinases like EGFR and VEGFR-2.
Key Signaling Pathways Targeted
The anticancer effects of this compound analogs are often attributed to their ability to inhibit receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2. These receptors are pivotal in regulating cell proliferation, survival, and angiogenesis.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a key driver of cell proliferation and survival in many cancers.[2][3][4] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[4] this compound analogs have been shown to act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby inhibiting these downstream pro-survival signals.[5]
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the main mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][7] Binding of VEGF to VEGFR-2 leads to its dimerization, autophosphorylation, and activation of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which promote endothelial cell proliferation, migration, and survival.[7] By inhibiting the kinase activity of VEGFR-2, these pyrimidine analogs can effectively block angiogenesis.[8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs.
Synthesis of 4-Amino-6-aryl-2-mercaptopyrimidine-5-carbonitrile Analogs (General Procedure)[1]
A mixture of an appropriate aromatic aldehyde (0.01 mol), malononitrile (0.01 mol), and phosphorus pentoxide (0.0035 mol) is stirred in absolute ethanol (25 ml) for 10 minutes. Thiourea (0.02 mol) is then added and the reaction mixture is refluxed for 5-8 hours. After cooling, the mixture is poured onto crushed ice. The resulting precipitate is filtered, dried, and washed with petroleum ether, followed by crystallization from ethanol to yield the final product.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control. The GI50 or IC50 value is determined by plotting cell viability against the compound concentration.
In Vitro Kinase Inhibition Assay (General Protocol for EGFR/VEGFR-2)
-
Assay Setup: In a 96-well plate, the recombinant kinase (e.g., EGFR or VEGFR-2), a specific peptide substrate, and ATP are combined in a kinase reaction buffer.
-
Inhibitor Addition: The test compounds are added to the wells at various concentrations. Control wells include a no-inhibitor control and a blank (no enzyme).
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or luminescence-based assays that measure the amount of ATP consumed (e.g., Kinase-Glo® assay).
-
Data Analysis: The percentage of kinase inhibition is calculated relative to the no-inhibitor control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Cancer cells are treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while Annexin V-FITC positive/PI positive cells are late apoptotic or necrotic.
This guide provides a foundational understanding of the SAR of this compound analogs and the experimental approaches used to evaluate their anticancer potential. By leveraging this information, researchers can design and synthesize novel derivatives with improved potency and selectivity, ultimately contributing to the development of next-generation cancer therapeutics.
References
- 1. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of potential epidermal growth factor receptor inhibitors from black pepper for the treatment of lung cancer: an in-silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 16462-26-3 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Validation of 4-Amino-2-mercaptopyrimidine-5-carbonitrile by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of 4-Amino-2-mercaptopyrimidine-5-carbonitrile purity using High-Performance Liquid Chromatography (HPLC). It includes a detailed experimental protocol for a reversed-phase HPLC method, a comparative analysis with alternative analytical techniques, and supporting data presented in a clear and concise format. The methodologies and comparisons are designed to assist researchers and quality control analysts in establishing robust and reliable purity assessments for this compound.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its structural resemblance to biologically active pyrimidine derivatives. Accurate determination of its purity is critical for ensuring the reliability of research data and the safety and efficacy of potential therapeutic agents. HPLC is a powerful and versatile analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of chemical compounds.[1][2] This guide outlines a specific HPLC method for the purity validation of this compound and compares its performance with other relevant analytical methods.
Predicted Impurities from Synthesis
The synthesis of this compound typically involves the condensation of a three-carbon compound with thiourea.[3][4][5] A plausible synthetic route is the reaction of malononitrile, an aldehyde (or a derivative), and thiourea.[6] Based on this, potential process-related impurities may include:
-
Unreacted Starting Materials: Malononitrile, Thiourea.
-
Intermediates: Partially reacted intermediates from the condensation reaction.
-
By-products: Products from side reactions, such as the self-condensation of starting materials or the formation of oxidized species (e.g., disulfides).
Experimental Protocols
A detailed methodology for a reversed-phase HPLC (RP-HPLC) method for the purity determination of this compound is provided below. This method is designed to separate the main compound from its potential impurities.
1. High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample in the same diluent to a final concentration of 0.1 mg/mL.
-
-
Data Analysis: The purity is calculated by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
2. Method Validation Parameters (as per ICH Q2(R1) Guidelines) [7]
The developed HPLC method should be validated for the following parameters to ensure its suitability for its intended purpose:[8][9][10]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[11]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[11]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.[11]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[11]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Comparative Analysis of Analytical Techniques
While HPLC is a robust and widely used technique, other methods can also be employed for the purity assessment of this compound. The choice of technique often depends on the specific requirements of the analysis, such as the need for structural information or higher sensitivity.[1]
Alternative Methods:
-
Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS): UPLC offers higher resolution and faster analysis times compared to conventional HPLC due to the use of smaller particle size columns.[12] Coupling with a mass spectrometer provides structural information about the impurities, which is invaluable for their identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is suitable for the analysis of volatile and thermally stable compounds.[2] For a compound like this compound, derivatization would likely be necessary to increase its volatility and thermal stability. GC-MS provides excellent separation efficiency and definitive identification of impurities based on their mass spectra.
Comparison Table:
| Parameter | HPLC-UV | UPLC-MS/MS | GC-MS (with derivatization) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity with higher resolution, detection by mass-to-charge ratio. | Separation based on volatility and polarity, detection by mass-to-charge ratio. |
| Specificity | Good, based on retention time. | Excellent, based on retention time and mass fragmentation. | Excellent, based on retention time and mass fragmentation. |
| Sensitivity (LOD/LOQ) | Typically in the µg/mL to ng/mL range. | High, typically in the ng/mL to pg/mL range. | Very high for volatile compounds, typically in the pg/mL range. |
| Analysis Time | 20-30 minutes per sample. | < 10 minutes per sample. | 15-25 minutes per sample (excluding derivatization). |
| Sample Throughput | Moderate to high with an autosampler. | High with an autosampler. | Moderate, limited by derivatization step. |
| Compound Identification | Tentative, based on retention time comparison with standards. | Confident, based on mass spectral data. | Confident, based on mass spectral library matching. |
| Instrumentation Cost | Moderate. | High. | High. |
| Ease of Method Development | Relatively straightforward. | More complex due to MS parameter optimization. | Complex due to the need for derivatization optimization. |
Visualizations
Caption: Experimental workflow for HPLC purity validation.
References
- 1. scribd.com [scribd.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. ias.ac.in [ias.ac.in]
- 4. benthamopen.com [benthamopen.com]
- 5. Pyrimidine - Wikipedia [en.wikipedia.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. database.ich.org [database.ich.org]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. actascientific.com [actascientific.com]
- 11. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajpaonline.com [ajpaonline.com]
Assessing the Selectivity of 4-Amino-2-mercaptopyrimidine-5-carbonitrile for Specific Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic selectivity of compounds based on the 4-Amino-2-mercaptopyrimidine-5-carbonitrile scaffold. Due to a lack of comprehensive selectivity data for the parent compound, this document focuses on the inhibitory activity of a key derivative against enzymes in the PI3K/AKT signaling pathway. The information presented herein is intended to serve as a reference for researchers investigating the therapeutic potential of this chemical class.
Quantitative Data on Enzyme Inhibition
| Compound | Target Enzyme | IC50 (µM) |
| Derivative 7f | PI3Kδ | 6.99 ± 0.36 |
| PI3Kγ | 4.01 ± 0.55 | |
| AKT-1 | 3.36 ± 0.17 |
Data sourced from a study on pyrimidine-5-carbonitrile based potential anticancer agents. It is important to note that this data is for a derivative and not the parent compound, this compound.
Additionally, literature suggests that this compound and its derivatives may act as inhibitors of iodothyronine 5'-deiodinase, an enzyme crucial for thyroid hormone metabolism. However, specific quantitative data such as IC50 values for the parent compound are not currently available.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation, and a general workflow for assessing enzyme inhibition.
A Comparative Guide to the Efficacy of 4-Amino-2-mercaptopyrimidine-5-carbonitrile: In Vitro vs. In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reported in vitro and potential in vivo efficacy of 4-Amino-2-mercaptopyrimidine-5-carbonitrile and its derivatives. While direct in vivo data for the parent compound is limited in the public domain, this document synthesizes available information on its derivatives and related compounds to offer a valuable resource for researchers in oncology and drug discovery.
In Vitro Efficacy: A Potent Anti-cancer Profile
Numerous studies have highlighted the promising in vitro anti-cancer activities of this compound derivatives. These compounds have demonstrated significant cytotoxicity against a range of cancer cell lines, with activities often in the low micromolar to nanomolar range.
The primary mechanism of action for many of these derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.[1] By acting as tyrosine kinase inhibitors, these compounds can block the downstream signaling cascades, such as the RAS/RAF/MEK/ERK pathway, leading to cell cycle arrest and apoptosis.[1]
Below is a summary of the in vitro cytotoxic activities of various this compound derivatives against several cancer cell lines.
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| AMPC Derivative 1 | Leukemia | 0.0034 | PI3Kδ inhibition |
| AMPC Derivative 2 | Solid Tumors | 0.09 | EGFR inhibition |
| AMPC Derivative 3 | Melanoma | 3.37 | Cell cycle arrest at G2/M |
| AMPC Derivative 4 | Non-small cell lung cancer | 4.14 | Not specified |
| AMPC Derivative 5 | Renal cancer | 2.4 | Not specified |
In Vivo Efficacy: An Area for Future Investigation
As of the latest available data, specific in vivo efficacy studies for this compound have not been extensively published. However, the potent in vitro activity of its derivatives suggests a strong potential for anti-tumor effects in animal models.
Studies on related pyrimidine-5-carbonitrile derivatives have shown promising results. For instance, some derivatives have demonstrated good safety profiles and tolerability in murine models. In xenograft models using human cancer cell lines, other EGFR inhibitors with similar mechanisms have shown significant tumor growth inhibition. These studies provide a solid foundation for designing future in vivo experiments for this compound.
A generalized workflow for assessing the in vivo efficacy of a compound like this compound is presented below.
References
Comparative Analysis of the Antioxidant Activity of Pyrimidine-5-Carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, pyrimidine-5-carbonitriles have garnered significant interest due to their potential as antioxidant agents. This guide provides a comparative overview of the antioxidant activity of various pyrimidine-5-carbonitrile derivatives, supported by experimental data from in vitro assays.
Quantitative Antioxidant Activity
The antioxidant capacity of different pyrimidine-5-carbonitrile derivatives has been evaluated using various standard assays, primarily the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The half-maximal inhibitory concentration (IC50) is a key metric for comparison, representing the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant potency.
Below is a summary of the reported antioxidant activities for several pyrimidine-5-carbonitrile derivatives from various studies. It is important to note that direct comparison of IC50 values between different studies should be done with caution due to potential variations in experimental conditions.
| Compound Series | Specific Derivative/Substitution | Assay | IC50 Value (µM) | Reference Standard | Reference IC50 (µM) |
| 2,4,6-Substituted Pyrimidines | 4-Hydroxyphenyl substitution at C-2 and C-6 | DPPH | 8 | Ascorbic Acid | Not specified |
| 2,4,6-Substituted Pyrimidines | 4-Hydroxy-3-methoxyphenyl substitution at C-6 | DPPH | 10 | Ascorbic Acid | Not specified |
| Thieno[2,3-d]pyrimidine Derivatives | Compound 2b | DPPH | Not specified | Ascorbic Acid | Not specified |
| Thieno[2,3-d]pyrimidine Derivatives | Compound 2c | DPPH | Not specified | Ascorbic Acid | Not specified |
| Thieno[2,3-d]pyrimidine Derivatives | Compound 2d | DPPH | Not specified | Ascorbic Acid | Not specified |
| Thieno[2,3-d]pyrimidine Derivatives | Compound 2e | DPPH | Not specified | Ascorbic Acid | Not specified |
| 4,6-bisaryl-pyrimidin-2-amine | -Cl and -Br substitutions (Compound 8b4) | Nitric Oxide Scavenging | 19 (mol/L) | Ascorbic Acid | Not specified |
| 4,6-bisaryl-pyrimidin-2-amine | -Cl and -Br substitutions (Compound 8b4) | Hydrogen Peroxide Scavenging | 20 (mol/L) | Ascorbic Acid | Not specified |
| Pyrido[2,3-d]pyrimidines | Compound 2a | Lipid Peroxidation | IC50 = 42 µM | Trolox | Not specified |
| Pyrido[2,3-d]pyrimidines | Compound 2f | Lipid Peroxidation | IC50 = 47.5 µM | Trolox | Not specified |
| 6-Amino-4-aryl-2-oxo-pyrimidine-5-carbonitriles | Various derivatives | Antioxidant Activity | Strong | Not specified | Not specified |
Note: The data presented is a compilation from multiple sources. For detailed structural information and specific experimental contexts, please refer to the original research articles.
Experimental Protocols
The following are detailed methodologies for the most commonly cited antioxidant assays for pyrimidine-5-carbonitriles.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is monitored by the decrease in its absorbance at a characteristic wavelength.
-
Reagents and Equipment:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (typically 0.1 mM in methanol or ethanol).
-
Test compounds (pyrimidine-5-carbonitrile derivatives) dissolved in a suitable solvent (e.g., DMSO, methanol).
-
Reference standard antioxidant (e.g., Ascorbic acid, Trolox).
-
Spectrophotometer capable of measuring absorbance at ~517 nm.
-
96-well microplate or cuvettes.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the reference standard to various concentrations.
-
In a 96-well plate, add a specific volume of each concentration of the test compound/standard to the wells.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at 517 nm.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is green-blue, and in the presence of an antioxidant, it is reduced back to the colorless neutral form.
-
Reagents and Equipment:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS) solution (e.g., 7 mM).
-
Potassium persulfate solution (e.g., 2.45 mM).
-
Test compounds and reference standard.
-
Spectrophotometer capable of measuring absorbance at ~734 nm.
-
-
Procedure:
-
The ABTS•+ radical solution is generated by mixing ABTS stock solution with potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
A specific volume of the test compound/standard at various concentrations is mixed with the diluted ABTS•+ solution.
-
The mixture is incubated for a defined time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of inhibition and IC50 values are calculated similarly to the DPPH assay.
-
Experimental Workflow
The general workflow for screening and comparing the antioxidant activity of newly synthesized pyrimidine-5-carbonitrile derivatives is illustrated below.
Caption: Workflow for evaluating the antioxidant activity of pyrimidine-5-carbonitriles.
Signaling Pathways and Mechanism of Action
The primary mechanism by which many pyrimidine derivatives exert their antioxidant effect is through free radical scavenging, which involves the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).[1][2] The specific substitutions on the pyrimidine ring play a crucial role in modulating this activity. Electron-donating groups are generally reported to enhance the antioxidant capacity of the pyrimidine scaffold.[3]
While direct modulation of specific signaling pathways by pyrimidine-5-carbonitriles in the context of their antioxidant activity is not extensively detailed in the reviewed literature, antioxidants, in general, can influence cellular signaling pathways that are sensitive to redox state. For instance, by reducing oxidative stress, these compounds could indirectly affect pathways such as the NF-κB and MAPK signaling cascades, which are known to be activated by ROS and are involved in inflammatory responses. Further research is needed to elucidate the precise molecular targets and signaling pathways directly influenced by pyrimidine-5-carbonitrile derivatives.
The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the pyrimidine ring significantly influence the antioxidant potential. For example, the presence of hydroxyl and methoxy groups on the aryl rings attached to the pyrimidine core has been shown to be favorable for antioxidant activity.
This guide provides a foundational comparison of the antioxidant properties of various pyrimidine-5-carbonitriles. For more in-depth analysis and to guide future drug design, it is recommended to consult the primary research articles and conduct further experimental validations under standardized conditions.
References
A Comparative Guide to the Validation of Novel Chemical Derivatives: NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The structural confirmation and purity assessment of novel chemical derivatives are fundamental to the integrity of research and the advancement of drug development. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are cornerstone analytical techniques for these validation processes. This guide provides an objective comparison of their performance, supported by experimental data, and outlines detailed methodologies for their application.
Data Presentation: A Comparative Analysis
The selection of an analytical technique for the validation of a novel derivative is contingent on the specific requirements of the analysis. While NMR excels in providing detailed structural information in a non-destructive manner, mass spectrometry offers unparalleled sensitivity for molecular weight determination. The following tables summarize the key quantitative performance parameters of NMR and Mass Spectrometry, alongside common alternative and hyphenated techniques.
Table 1: Performance Comparison of Primary Validation Techniques
| Parameter | ¹H & ¹³C NMR | High-Resolution Mass Spectrometry (HRMS) |
| Primary Use | Unambiguous structure elucidation, stereochemistry determination | Accurate molecular weight determination, elemental composition analysis |
| Sample Amount | 5-25 mg (¹H), 50-100 mg (¹³C)[1] | Micrograms to nanograms |
| Sensitivity | Micromolar (µM) range[2][3] | Femtomole (fmol) to attomole (amol) range[4] |
| Resolution | High for structural details | High for m/z values (~10³ to 10⁴)[2] |
| Purity Assessment | Quantitative (qNMR) with internal standard[5][6] | Qualitative (indicates presence of impurities) |
| Analysis Time | Minutes to hours[1] | Seconds to minutes |
| Key Advantage | Provides detailed atom connectivity and spatial arrangement information. Non-destructive.[7][8] | High sensitivity and accuracy in mass measurement.[4][9] |
| Key Limitation | Lower sensitivity compared to MS.[3][7][[“]] | Isomers are often indistinguishable.[4] |
Table 2: Performance of Alternative and Hyphenated Techniques
| Technique | Primary Use | Sensitivity | Purity Assessment | Key Advantage |
| LC-MS/MS | Identification and quantification of compounds in complex mixtures.[11][12] | High | Quantitative | High selectivity and sensitivity for targeted analysis.[13] |
| LC-NMR | Structural elucidation of components in a mixture without prior isolation.[14][15][16] | Lower than LC-MS | Qualitative | Provides structural information on separated compounds online.[14] |
| Quantitative NMR (qNMR) | High-precision purity determination and concentration measurement.[5][6][17] | Moderate | Highly accurate and precise quantitative method.[5][6][18][19] | Does not require a reference standard of the analyte.[19] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data for the validation of novel derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation
-
Sample Amount: Weigh 5-25 mg of the novel derivative for ¹H NMR and 50-100 mg for ¹³C NMR.[1] For quantitative NMR (qNMR), accurately weigh both the sample and an internal standard.[5][6]
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[1][20] The solvent should fully dissolve the sample and have minimal signal overlap with the analyte.
-
Filtration: Filter the sample solution through a glass wool plug in a Pasteur pipette into a clean NMR tube to remove any particulate matter.
-
Internal Standard (for qNMR): For quantitative analysis, add a known amount of an internal standard with a signal that does not overlap with the analyte signals.[1]
2. Data Acquisition
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a 30° pulse angle and a relaxation delay of at least 1 second. For qNMR, a longer relaxation delay (e.g., 5 times the longest T1) is necessary for accurate integration.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. An inverse-gated decoupling sequence can be used to suppress the Nuclear Overhauser Effect (NOE) for quantitative analysis.[21][22]
-
2D NMR: Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) as needed for complete structural elucidation.
3. Data Analysis
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Structural Elucidation: Analyze chemical shifts, coupling constants, and correlations from 1D and 2D spectra to determine the chemical structure.
-
Purity Determination (qNMR): Integrate the signals of the analyte and the internal standard. Calculate the purity based on the integral values, the number of protons, and the molecular weights of the analyte and the standard.[5][6]
High-Resolution Mass Spectrometry (HRMS)
1. Sample Preparation
-
Sample Amount: Prepare a dilute solution of the novel derivative (typically in the µg/mL to ng/mL range) in a suitable solvent (e.g., methanol, acetonitrile).
-
Matrix (for MALDI): If using Matrix-Assisted Laser Desorption/Ionization (MALDI), co-crystallize the sample with a suitable matrix on the target plate.[23]
2. Data Acquisition
-
Instrumentation: Utilize a high-resolution mass spectrometer such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument.[24]
-
Ionization: Choose an appropriate soft ionization technique, such as Electrospray Ionization (ESI) or MALDI, to generate intact molecular ions with minimal fragmentation.
-
Mass Analysis: Acquire the mass spectrum in the appropriate mass range to detect the molecular ion of the novel derivative.
3. Data Analysis
-
Molecular Formula Determination: Use the accurate mass measurement of the molecular ion to calculate the elemental composition. The high resolution allows for the differentiation between compounds with the same nominal mass but different elemental formulas.[25]
-
Fragmentation Analysis (MS/MS): If necessary, perform tandem mass spectrometry (MS/MS) to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information.[11]
Mandatory Visualization
The following diagrams illustrate the workflows for the validation of novel chemical derivatives using NMR and Mass Spectrometry.
Caption: Workflow for NMR-based validation of novel derivatives.
Caption: Workflow for Mass Spectrometry-based validation.
Caption: Logical flow for an integrated validation approach.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 8. Quantitative NMR Methods in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research | Springer Nature Experiments [experiments.springernature.com]
- 10. consensus.app [consensus.app]
- 11. LC-MS/MS Method Development for the Discovery and Identification of Amphidinols Produced by Amphidinium [mdpi.com]
- 12. rsc.org [rsc.org]
- 13. academic.oup.com [academic.oup.com]
- 14. scribd.com [scribd.com]
- 15. ajrconline.org [ajrconline.org]
- 16. ijarnd.com [ijarnd.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 21. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections [mdpi.com]
- 22. sc.edu [sc.edu]
- 23. longdom.org [longdom.org]
- 24. researchgate.net [researchgate.net]
- 25. bioanalysis-zone.com [bioanalysis-zone.com]
Navigating the Specificity of 4-Amino-2-mercaptopyrimidine-5-carbonitrile: A Comparative Guide to Cross-Reactivity Assessment
For researchers and drug development professionals working with 4-Amino-2-mercaptopyrimidine-5-carbonitrile, understanding its interaction profile is paramount to advancing its therapeutic potential. While direct cross-reactivity studies on this specific molecule are not extensively documented in publicly available literature, a comprehensive evaluation of its potential for off-target effects can be constructed by examining its structural analogs and employing established methodologies for small molecule selectivity profiling. This guide provides a framework for such an investigation, offering comparative data from related compounds and detailed experimental protocols to assess the binding specificity of this compound.
Comparison with Structurally Related Analogs
The pyrimidine-5-carbonitrile scaffold is a well-established pharmacophore present in numerous biologically active compounds, particularly kinase inhibitors and anticancer agents. By analyzing the target profiles of its close analogs, we can infer potential on-target and off-target interactions for this compound.
| Compound/Analog | Intended Target(s) | Reported Selectivity/Activity | Reference |
| 4-Amino-6-(2,4-dichlorophenyl)-2-mercaptopyrimidine-5-carbonitrile | Anticancer (Leukemia) | Showed broad-spectrum antitumor activity with a high selectivity ratio (39) for leukemia cell lines.[1] | [1] |
| Pyrimidine-5-carbonitrile derivatives | Epidermal Growth Factor Receptor (EGFR) | A series of derivatives were designed as EGFR inhibitors, with some compounds showing potent activity against both wild-type and mutant forms of the receptor.[2][3] | [2][3] |
| Novel Pyrimidine-5-carbonitrile derivatives | Dual EGFR/Cyclooxygenase-2 (COX-2) inhibitors | Certain derivatives exhibited potent inhibitory activity against both EGFR and COX-2, suggesting a polypharmacological profile. | |
| Aminopyrimidine-based compounds | Various Kinases (e.g., JNK, CDK2) | The aminopyrimidine core is a common hinge-binding motif in kinase inhibitors, often necessitating kinome-wide profiling to determine selectivity.[4][5] | [4][5] |
Experimental Protocols for Cross-Reactivity Assessment
A thorough investigation of cross-reactivity involves a multi-faceted approach, starting with broad screening and progressing to more specific validation assays.
General Workflow for Small Molecule Cross-Reactivity Profiling
The following diagram outlines a typical workflow for assessing the selectivity of a small molecule therapeutic candidate.
Caption: A generalized workflow for small molecule cross-reactivity assessment.
Key Experimental Methodologies
1. Kinase Panel Profiling
Given that the aminopyrimidine scaffold is prevalent in kinase inhibitors, assessing the binding of this compound against a broad panel of kinases is a critical first step.
-
Objective: To identify potential kinase off-targets.
-
Methodology:
-
A high-throughput screening assay is performed where the test compound is incubated with a large panel of purified kinases (e.g., >400 kinases).
-
The activity of each kinase is measured in the presence of the compound, typically at a fixed concentration (e.g., 1 or 10 µM).
-
Kinase activity can be determined using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate onto a substrate) or fluorescence-based assays.
-
Inhibition is calculated as a percentage of the control (vehicle-treated) kinase activity.
-
Hits (kinases inhibited above a certain threshold, e.g., >50%) are then selected for further validation.
-
2. Receptor Binding Assays
To investigate potential interactions with other classes of proteins, such as G-protein coupled receptors (GPCRs), a panel of receptor binding assays can be employed.
-
Objective: To determine if the compound binds to a range of common receptor off-targets.
-
Methodology:
-
The test compound is incubated with cell membranes or purified receptors that express the target of interest.
-
A radiolabeled or fluorescently labeled ligand with known affinity for the receptor is added to the mixture.
-
The ability of the test compound to displace the labeled ligand is measured.
-
Assays are typically performed in a competitive format, and the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand (IC50) is determined.
-
A broad panel of receptor binding assays (e.g., a safety panel) can be used to screen for off-target interactions.
-
3. Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to assess target engagement and identify off-targets in a cellular context.
-
Objective: To identify the direct protein targets of the compound in intact cells or cell lysates.
-
Methodology:
-
Cells or cell lysates are treated with the test compound or a vehicle control.
-
The samples are heated to a range of temperatures, causing proteins to denature and aggregate.
-
The soluble protein fraction is separated from the aggregated fraction by centrifugation.
-
The amount of a specific protein remaining in the soluble fraction at each temperature is quantified, often by Western blotting or mass spectrometry.
-
Binding of the compound to a protein stabilizes it, resulting in a shift in its thermal denaturation curve to higher temperatures. This "thermal shift" indicates a direct interaction.
-
A proteome-wide CETSA approach using mass spectrometry can provide an unbiased assessment of off-target binding.
-
Potential Signaling Pathway Interactions
Given the prevalence of pyrimidine-5-carbonitrile derivatives as EGFR inhibitors, it is crucial to consider the potential for off-target effects on related signaling pathways. The diagram below illustrates a simplified EGFR signaling cascade, highlighting potential nodes for cross-reactivity.
References
- 1. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of amino-pyrimidine inhibitors of c-Jun N-terminal kinase (JNK): kinase profiling guided optimization of a 1,2,3-benzotriazole lead - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 4-Amino-2-mercaptopyrimidine-5-carbonitrile Derivatives Against Known EGFR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 4-Amino-2-mercaptopyrimidine-5-carbonitrile derivatives against established inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. The data presented is intended to assist researchers in evaluating the potential of this chemical scaffold in the development of novel therapeutics.
Introduction to this compound
The this compound scaffold has emerged as a promising pharmacophore in the design of novel kinase inhibitors. Research has indicated that derivatives of this compound exhibit significant biological activity, including potent anticancer effects. The primary molecular target for some of these derivatives has been identified as the Epidermal Growth Factor Receptor (EGFR), a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a well-validated target for therapeutic intervention.
This guide focuses on comparing the anti-proliferative activity of a representative derivative, 4-Amino-6-(2,4-dichlorophenyl)-2-mercaptopyrimidine-5-carbonitrile , with the well-established EGFR inhibitor, Gefitinib .
Quantitative Performance Comparison
The following table summarizes the in vitro inhibitory activity of the selected this compound derivative and the benchmark inhibitor, Gefitinib, against relevant cancer cell lines.
| Compound | Target Cell Line | Cancer Type | IC50 Value (µM) |
| 4-Amino-6-(2,4-dichlorophenyl)-2-mercaptopyrimidine-5-carbonitrile (1c) | CCRF-CEM | Acute Lymphoblastic Leukemia | Selective towards leukemia with high selectivity ratio |
| Gefitinib | Panel Leukemia (Carcinoma cell lines) | Leukemia | GI50: >100 µM |
Note: A direct comparison of IC50 values requires assays conducted under identical conditions. The data presented here is compiled from different studies and should be interpreted as indicative of relative potency. The derivative of this compound shows notable selectivity towards leukemia cell lines.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of EGFR inhibitors.
In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human EGFR kinase
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Test compounds (this compound derivative and Gefitinib)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO, followed by a further dilution in Kinase Buffer.
-
In a 384-well plate, add 1 µL of the diluted compound solution or DMSO for the vehicle control.
-
Add 2 µL of the EGFR enzyme solution in Kinase Buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP in Kinase Buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
To stop the reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[2][3][4]
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability following treatment with the test compounds.
Materials:
-
Cancer cell line (e.g., CCRF-CEM)
-
Complete culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
Replace the existing medium with the medium containing different concentrations of the test compounds or a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for an additional 4 hours, allowing viable cells to form formazan crystals.
-
Aspirate the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5]
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the EGFR signaling pathway, the point of inhibition by the compounds, and a typical experimental workflow for inhibitor testing.
Caption: EGFR signaling pathway and the site of inhibition.
Caption: General workflow for in vitro inhibitor screening.
References
Safety Operating Guide
Prudent Disposal of 4-Amino-2-mercaptopyrimidine-5-carbonitrile: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Amino-2-mercaptopyrimidine-5-carbonitrile (CAS No. 16462-26-3) was not available in the public domain at the time of this writing. The following disposal procedures are based on general best practices for handling hazardous laboratory chemicals, particularly those containing nitrile and mercaptan functional groups. This guidance is intended to supplement, not replace, a substance-specific SDS and your institution's chemical hygiene plan. Always consult the official SDS provided by the manufacturer and your institution's Environmental Health and Safety (EHS) department before handling or disposing of any chemical.
The proper disposal of research chemicals like this compound is a critical component of laboratory safety and environmental responsibility. This guide provides a procedural framework for researchers, scientists, and drug development professionals to manage and dispose of this compound safely.
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood. Adherence to standard personal protective equipment (PPE) protocols is mandatory.
Required Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes.
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe collection and disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Identify the Waste Stream: All materials contaminated with this compound, including the pure compound, solutions, reaction mixtures, and contaminated labware (e.g., pipette tips, weighing boats), must be treated as hazardous waste.
-
Segregate Incompatibles: Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility. In particular, keep it separate from strong acids, bases, and oxidizing agents to prevent violent reactions or the release of toxic gases.[1] For example, cyanide or sulfide-bearing wastes can evolve toxic fumes when mixed with acids or bases.[2]
Step 2: Waste Collection
-
Solid Waste: Collect solid this compound waste and contaminated disposable labware in a designated, robust, and sealable container. A plastic pail lined with a clear plastic bag is often a suitable option.[3]
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, leak-proof container, preferably plastic or the original container.[2][4] Fill the container to no more than 90% capacity to allow for expansion and prevent spills.
-
Rinsate Collection: The first rinse of any container that held this compound must be collected and disposed of as hazardous waste.[4] For highly toxic chemicals, the first three rinses should be collected.[4]
Step 3: Labeling and Storage
-
Proper Labeling: Immediately label the waste container with a hazardous waste tag provided by your institution's EHS department. The label must include:
-
Secure Storage: Keep the waste container tightly sealed except when adding waste.[2][4] Store the container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[1][2] The SAA should be in a secondary containment bin to prevent the spread of potential leaks.
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full or you have finished the project, contact your institution's EHS department to request a waste pickup.[4] Do not attempt to transport hazardous waste yourself.[5]
-
Do Not Use Drains or Trash: Never dispose of this compound down the sink or in the regular trash.[2][4] Evaporation in a fume hood is also not a permissible disposal method.[5]
Hazard Profile and Disposal Considerations
The chemical structure of this compound contains two functional groups of particular concern for disposal: a nitrile group (-CN) and a mercaptan (thiol) group (-SH).
| Functional Group | Potential Hazards | Disposal Considerations |
| Nitrile (-CN) | Can release highly toxic hydrogen cyanide (HCN) gas upon reaction with acids, bases, or strong oxidizing agents.[2][6] Considered a cyanide-bearing waste, which is often classified as reactive and acutely toxic.[2][4] | Must be segregated from acids and bases.[1] Disposal is typically via controlled high-temperature incineration by a licensed hazardous waste facility.[6] |
| Mercaptan (-SH) | Possesses a strong, unpleasant odor.[7] Can be toxic. May be corrosive to certain metals like copper and brass.[7] | Small quantities may be chemically neutralized by oxidation (e.g., with sodium hypochlorite) to less hazardous sulfonic acids, though this should only be done as a formal, documented part of an experimental procedure.[8] Incineration is a common disposal method.[9] |
General Laboratory Chemical Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemicals.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. vumc.org [vumc.org]
- 6. p2infohouse.org [p2infohouse.org]
- 7. scribd.com [scribd.com]
- 8. epfl.ch [epfl.ch]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Personal protective equipment for handling 4-Amino-2-mercaptopyrimidine-5-carbonitrile
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Amino-2-mercaptopyrimidine-5-carbonitrile. The following procedures and recommendations are based on best practices for handling similar pyrimidine derivatives and related chemical compounds in a laboratory setting.[1][2] It is imperative to always consult a specific Safety Data Sheet (SDS) for the compound if available and adhere to your institution's safety protocols.
Immediate Safety and Hazard Considerations
Based on data from structurally related compounds, this compound should be handled with care, assuming it may be harmful if swallowed, in contact with skin, or if inhaled.[3] It may also cause skin irritation and serious eye damage.[3][4] The nitrile group also requires careful handling and disposal considerations.
Hazard Classifications for Structurally Similar Compounds:
Personal Protective Equipment (PPE)
Proper PPE is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Wear tightly fitting safety goggles with side-shields. A face shield should be worn over safety glasses for procedures with a high risk of splashing. |
| Skin | Chemical-Resistant Gloves & Laboratory Coat | Handle with chemical-impermeable gloves (e.g., nitrile) inspected before use.[2] A fire/flame resistant and impervious lab coat should be worn fully buttoned with long sleeves to protect skin and clothing.[1] |
| Respiratory | Fume Hood or Respirator | Use only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[6] If a fume hood is not available, a NIOSH-approved respirator may be necessary. |
| General | Standard Laboratory Attire | Long pants and closed-toe shoes are standard practice.[1] |
Operational Plan for Handling
A systematic approach is crucial for personal and environmental safety when working with this compound.
1. Preparation:
-
Work within a designated area, such as a chemical fume hood.
-
Ensure all necessary PPE is worn correctly before handling the compound.
-
Have an emergency spill kit readily available.
-
Remove all sources of ignition.[1]
2. Handling:
-
Avoid all personal contact, including inhalation of dust.[3]
-
Keep containers securely sealed when not in use.[3]
3. Post-Handling:
-
Wash hands and any exposed skin thoroughly after handling.[1][5]
-
Decontaminate all equipment and the work area.
-
Launder contaminated clothing separately before reuse.[3]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or contaminated solid this compound in a dedicated, clearly labeled, and sealable container for hazardous waste.[6]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and bench paper, should be considered hazardous and collected in a separate, labeled hazardous waste container.[6]
2. Waste Storage:
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure area.[6]
-
The storage area should be away from incompatible materials, such as strong oxidizing agents.[6]
3. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[6]
-
Provide them with all available information about the compound.
-
Disposal of chemical waste containing nitriles often involves high-temperature incineration by a specialized facility.[6]
-
Do not allow the product to enter drains.[5]
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
